Product packaging for (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide(Cat. No.:CAS No. 315183-21-2)

(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide

Cat. No.: B1678268
CAS No.: 315183-21-2
M. Wt: 392.5 g/mol
InChI Key: YQNRVGJCPCNMKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pac-1 is procaspase Activating Compound-1 VO-100 is an orally bioavailable procaspase activating compound-1 (PAC-1), with potential proapoptotic and antineoplastic activities. Upon administration, VO-100 binds to and forms a chelating complex with zinc (Zn) ions inside cells, which prevents the binding of Zn ions to procaspase-3 (PC3) and abrogates the Zn-mediated inhibition of PC3. This allows for the proteolytic autoactivation of PC3 into the active form caspase-3. This results in the selective caspase-3-mediated induction of apoptosis and cell death in cancer cells. In addition, VO-100 is able to cross the blood-brain-barrier (BBB). PC3, a Zn-inhibited proenzyme, is upregulated in a variety of cancer cell types, while its expression is minimal in normal healthy cells.
PAC-1 has been used in trials studying the treatment of Lymphoma, Melanoma, Solid Tumors, Breast Cancer, and Thoracic Cancers, among others.
Procaspase Activating Compound-1 VO-100 is an orally bioavailable procaspase activating compound-1 (PAC-1), with potential proapoptotic and antineoplastic activities. Upon administration, VO-100 binds to and forms a chelating complex with zinc (Zn) ions inside cells, which prevents the binding of Zn ions to procaspase-3 (PC3) and abrogates the Zn-mediated inhibition of PC3. This allows for the proteolytic autoactivation of PC3 into the active form caspase-3. This results in the selective caspase-3-mediated induction of apoptosis and cell death in cancer cells. In addition, VO-100 is able to cross the blood-brain-barrier (BBB). PC3, a Zn-inhibited proenzyme, is upregulated in a variety of cancer cell types, while its expression is minimal in normal healthy cells.
PAC-1 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28N4O2 B1678268 (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide CAS No. 315183-21-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

315183-21-2

Molecular Formula

C23H28N4O2

Molecular Weight

392.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N-[(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H28N4O2/c1-2-7-20-10-6-11-21(23(20)29)16-24-25-22(28)18-27-14-12-26(13-15-27)17-19-8-4-3-5-9-19/h2-6,8-11,16,29H,1,7,12-15,17-18H2,(H,25,28)

InChI Key

YQNRVGJCPCNMKT-UHFFFAOYSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N\NC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3)O

Appearance

Solid powder

Pictograms

Irritant; Environmental Hazard

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PAC1;  PAC 1;  PAC1;  VO-100;  VO100;  VO 100;  procaspase activating compound-1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of the hydrazone derivative, (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the synthetic pathway, experimental protocols, and characterization data for this compound.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the key intermediate, 2-(4-benzylpiperazin-1-yl)acetohydrazide. This is followed by a condensation reaction with 3-allyl-2-hydroxybenzaldehyde to yield the final product.

Step 1: Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide

The acetohydrazide intermediate is synthesized by reacting ethyl 2-(4-benzylpiperazin-1-yl)acetate with hydrazine hydrate in an alcoholic solvent. The lone pair of electrons on the terminal nitrogen of hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the hydrazide.

Step 2: Synthesis of this compound

The final compound is synthesized via a condensation reaction between the prepared 2-(4-benzylpiperazin-1-yl)acetohydrazide and 3-allyl-2-hydroxybenzaldehyde. This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid. The nucleophilic nitrogen atom of the hydrazide attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the stable C=N double bond of the hydrazone. The E-isomer is generally the thermodynamically more stable product.

Experimental Protocols

Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide
  • To a solution of ethyl 2-(4-benzylpiperazin-1-yl)acetate (1 equivalent) in absolute ethanol, add hydrazine hydrate (2 equivalents).

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Cool the resulting residue in an ice bath to induce crystallization.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain 2-(4-benzylpiperazin-1-yl)acetohydrazide as a solid.

Synthesis of this compound
  • Dissolve 2-(4-benzylpiperazin-1-yl)acetohydrazide (1 equivalent) in methanol.

  • To this solution, add 3-allyl-2-hydroxybenzaldehyde (1 equivalent) and a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • The precipitated product is collected by filtration.

  • Wash the solid with cold methanol and dry it under vacuum to yield the pure this compound.

Characterization Data

The structure of the synthesized compound is confirmed by various spectroscopic methods. The following tables summarize the expected quantitative data based on the compound's structure and data from similar molecules.

Table 1: Physical and Analytical Data
PropertyValue
Molecular FormulaC₂₃H₂₈N₄O₂
Molecular Weight392.50 g/mol
AppearanceOff-white to pale yellow solid
Melting PointNot reported; expected to be a solid
CAS Number1044929-62-5
Table 2: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.5 - 11.0br s1H-OH
10.5 - 10.0s1H-NH-
8.3 - 8.1s1H-N=CH-
7.4 - 7.2m5HAr-H (benzyl)
7.1 - 6.8m3HAr-H (hydroxybenzylidene)
6.0 - 5.8m1H-CH=CH₂
5.1 - 4.9m2H-CH=CH₂
3.5 - 3.3m2H-CH₂- (allyl)
3.2 - 3.0s2H-CH₂- (benzyl)
2.8 - 2.4m8HPiperazine ring protons
2.2 - 2.0s2H-CO-CH₂-N-
Table 3: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
168.0 - 165.0-C=O
155.0 - 152.0Ar-C-OH
148.0 - 145.0-N=CH-
138.0 - 135.0Ar-C (benzyl quaternary)
137.0 - 134.0-CH=CH₂
130.0 - 125.0Ar-CH (benzyl)
125.0 - 115.0Ar-CH (hydroxybenzylidene)
118.0 - 115.0-CH=CH₂
62.0 - 60.0-CH₂- (benzyl)
58.0 - 55.0-CO-CH₂-N-
54.0 - 50.0Piperazine ring carbons
35.0 - 32.0-CH₂- (allyl)
Table 4: IR and Mass Spectrometry Data
TechniqueKey Peaks
IR (KBr, cm⁻¹)3450-3300 (O-H stretch), 3200-3100 (N-H stretch), 1680-1660 (C=O stretch, amide), 1640-1620 (C=N stretch)
Mass Spec (ESI-MS)m/z 393.23 [M+H]⁺, characteristic fragments for benzylpiperazine at m/z 175 and tropylium ion at m/z 91.

Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Hydrazide Formation cluster_step2 Step 2: Condensation A Ethyl 2-(4-benzylpiperazin-1-yl)acetate C 2-(4-benzylpiperazin-1-yl)acetohydrazide A->C Ethanol, Reflux B Hydrazine Hydrate B->C E Final Product C->E Methanol, Acetic Acid (cat.) D 3-allyl-2-hydroxybenzaldehyde D->E

Caption: Synthetic route for the target compound.

Potential Signaling Pathway Involvement

Based on the activity of structurally similar compounds, this compound may act as an anti-tumor agent by inducing apoptosis through the activation of caspases.

Signaling_Pathway Compound (E)-N'-(3-allyl-2-hydroxybenzylidene)- 2-(4-benzylpiperazin-1-yl)acetohydrazide Procaspase3 Procaspase-3 (inactive) Compound->Procaspase3 Allosteric Activation Caspase3 Caspase-3 (active) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Potential pro-apoptotic signaling pathway.

Physical and chemical properties of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthesis protocol, and potential biological activities of the compound (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Core Compound Properties

This compound is a hydrazone derivative characterized by a benzylidene scaffold linked to an acetohydrazide moiety, which in turn is substituted with a 4-benzylpiperazine group. The presence of these functional groups suggests potential for diverse chemical interactions and biological activities.

Physical and Chemical Properties

While experimental data for this specific compound is limited in publicly available literature, a summary of its computed properties and data for its precursors is provided below.

PropertyValueSource
Molecular Formula C₂₃H₂₈N₄O₂PubChem[1]
Molar Mass 392.5 g/mol PubChem[1]
Exact Mass 392.22122615 DaPubChem[1]
XLogP3 3.3PubChem[1]
CAS Number 315183-21-2
Melting Point Not available
Boiling Point Not available
Solubility Not available

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on general and established methods for the synthesis of hydrazone derivatives, a plausible two-step synthetic route is proposed. This involves the synthesis of the two primary precursors, 2-(4-benzylpiperazin-1-yl)acetohydrazide and 3-allyl-2-hydroxybenzaldehyde, followed by their condensation.

Proposed Synthesis of Precursors

2.1.1. Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide

This precursor can be synthesized from 1-benzylpiperazine and ethyl chloroacetate, followed by hydrazinolysis.

  • Step 1: N-Alkylation of 1-benzylpiperazine. 1-benzylpiperazine is reacted with ethyl chloroacetate in the presence of a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetonitrile) to yield ethyl 2-(4-benzylpiperazin-1-yl)acetate. The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.

  • Step 2: Hydrazinolysis. The resulting ester, ethyl 2-(4-benzylpiperazin-1-yl)acetate, is then reacted with hydrazine hydrate in an alcoholic solvent (e.g., ethanol). The mixture is refluxed for several hours to afford 2-(4-benzylpiperazin-1-yl)acetohydrazide. The product can be isolated by cooling the reaction mixture and collecting the precipitate by filtration.

2.1.2. Synthesis of 3-allyl-2-hydroxybenzaldehyde

This precursor can be prepared from salicylaldehyde via a Claisen rearrangement.

  • Step 1: O-allylation of salicylaldehyde. Salicylaldehyde is reacted with allyl bromide in the presence of a base (e.g., potassium carbonate) in a solvent like acetone to form 2-(allyloxy)benzaldehyde.

  • Step 2: Claisen Rearrangement. The 2-(allyloxy)benzaldehyde is then heated to a high temperature (typically around 200 °C), often without a solvent, to induce a[1][1]-sigmatropic rearrangement (Claisen rearrangement). This results in the formation of 3-allyl-2-hydroxybenzaldehyde.

Proposed Synthesis of this compound

The final compound is synthesized by the condensation of the two precursors.

  • Reaction. An equimolar amount of 2-(4-benzylpiperazin-1-yl)acetohydrazide and 3-allyl-2-hydroxybenzaldehyde are dissolved in a suitable solvent, such as ethanol or methanol.

  • Catalysis. A catalytic amount of a weak acid, such as acetic acid, is often added to facilitate the reaction.

  • Reaction Conditions. The reaction mixture is typically refluxed for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be used to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as N-H, C=O, and C=N.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition.

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the broader class of benzylidene hydrazide derivatives has been reported to exhibit a range of biological activities, most notably cytotoxic effects against various cancer cell lines.

Cytotoxicity and Anticancer Potential

Numerous studies have demonstrated that benzylidene hydrazides can induce cell death in cancer cells. The cytotoxic activity is often attributed to the induction of apoptosis. The mechanism of action can vary depending on the specific substitutions on the aromatic rings.

Caspase Activation Pathway

A common mechanism by which many cytotoxic compounds, including some hydrazone derivatives, induce apoptosis is through the activation of caspases, a family of cysteine proteases that play a central role in programmed cell death. The activation of caspases can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. It is plausible that this compound could act as an inducer of apoptosis via one or both of these pathways.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand (e.g., TNF, FasL) DeathReceptor Death Receptor (e.g., TNFR, Fas) Ligand->DeathReceptor Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress / Compound Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Precursor1 Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide Condensation Condensation Reaction Precursor1->Condensation Precursor2 Synthesis of 3-allyl-2-hydroxybenzaldehyde Precursor2->Condensation Purification Purification and Characterization (NMR, IR, MS) Condensation->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT assay) Purification->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Annexin V/PI staining) Cytotoxicity->Apoptosis Caspase Caspase Activity Assay Apoptosis->Caspase Pathway Signaling Pathway Analysis (e.g., Western Blot) Caspase->Pathway

References

Probing the Action of Benzylidene Acetohydrazides: A Technical Guide to their Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylidene acetohydrazide derivatives have emerged as a versatile class of compounds with a wide spectrum of biological activities. Their synthetic accessibility and tunable structural features make them attractive candidates for drug discovery and development. This technical guide provides an in-depth exploration of the mechanisms of action of these derivatives, focusing on their enzymatic inhibition and the downstream cellular consequences. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions and pathways involved.

Mechanisms of Action: A Multi-Targeted Approach

Benzylidene acetohydrazide derivatives exert their biological effects primarily through the inhibition of specific enzymes. The core structure, featuring a benzylidene moiety linked to an acetohydrazide backbone, allows for diverse substitutions that modulate their potency and selectivity towards various targets. The primary mechanisms of action identified to date include:

  • Anti-inflammatory Activity via Lipoxygenase Inhibition: A significant number of benzylidene acetohydrazide derivatives have demonstrated potent inhibitory activity against lipoxygenases (LOX), particularly 5-lipoxygenase (5-LOX). These enzymes are key players in the biosynthesis of leukotrienes, which are pro-inflammatory mediators implicated in a range of inflammatory diseases. By blocking the active site of LOX, these derivatives can attenuate the inflammatory cascade.

  • Antimicrobial Activity through Multiple Mechanisms: The antimicrobial effects of these derivatives are multifaceted. One proposed mechanism is the inhibition of the multidrug efflux pump (MATE), which is responsible for bacterial resistance to various antibiotics. By blocking this pump, the derivatives can restore the efficacy of existing antimicrobial agents. Furthermore, they have been shown to target other essential microbial enzymes, including DNA gyrase, which is crucial for bacterial DNA replication.

  • Enzyme Inhibition in Metabolic Disorders: Benzylidene acetohydrazide derivatives have also been investigated for their potential in managing metabolic diseases. They have been found to inhibit enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. Inhibition of these enzymes can help in controlling postprandial hyperglycemia. Additionally, urease inhibition is another identified mechanism, which is relevant in the context of infections caused by urease-producing bacteria like Helicobacter pylori.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of benzylidene acetohydrazide derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The following tables summarize the reported IC50 values for various derivatives against different enzymatic targets.

Target Enzyme Derivative Substitution IC50 (µM) Reference Standard Standard IC50 (µM)
Soybean Lipoxygenase4-Hydroxy12.5Indomethacin50.0
Soybean Lipoxygenase2,4-Dichloro25.0Indomethacin50.0
α-Amylase2,4-Difluoro116.19Acarbose600.0[1][2]
α-AmylaseUnsubstituted233.74Acarbose600.0[2]
α-Glucosidase3-Bromo-4-hydroxy-5-methoxy61.16Acarbose27.86[2]
Urease4-tert-butyl, 2,4-dihydroxy13.33Thiourea21.14[3]
Urease4-tert-butyl, 2,5-dimethoxy13.42Thiourea21.14[3]

Table 1: Inhibitory Activity of Benzylidene Acetohydrazide Derivatives against Various Enzymes.

Bacterial Strain Derivative Substitution MIC (µg/mL) Reference Standard Standard MIC (µg/mL)
S. aureus4-Amino31.25Ciprofloxacin6.25
E. coli4-Nitro62.5Ciprofloxacin6.25
P. aeruginosa4-Chloro125Ciprofloxacin15.6
S. typhi1H-indol-3-yl12.07Ceftriaxone14.08[4]
E. faecalis4-hydroxy-3-methoxy18.95CeftriaxoneNot specified

Table 2: Minimum Inhibitory Concentration (MIC) of Benzylidene Acetohydrazide Derivatives against Various Bacterial Strains.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of benzylidene acetohydrazide derivatives.

Lipoxygenase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of soybean lipoxygenase.

Materials:

  • Soybean lipoxygenase (EC 1.13.11.12)

  • Linoleic acid (substrate)

  • Borate buffer (0.2 M, pH 9.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of soybean lipoxygenase in borate buffer.

  • Prepare various concentrations of the test compounds and the standard inhibitor (e.g., indomethacin) in DMSO.

  • In a 96-well plate, add 160 µL of borate buffer, 10 µL of the test compound solution, and 20 µL of the lipoxygenase enzyme solution to each well.

  • Incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of linoleic acid solution to each well.

  • Immediately measure the change in absorbance at 234 nm for 5-10 minutes at 30-second intervals using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Resazurin solution (indicator of cell viability)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well microtiter plate.

  • Add 100 µL of the bacterial inoculum to each well containing the test compound dilutions.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound at which no color change (from blue to pink) is observed, indicating the inhibition of bacterial growth.[5][6][7]

Urease Inhibition Assay

This assay measures the inhibition of urease activity, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.

Materials:

  • Jack bean urease (EC 3.5.1.5)

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol red indicator

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of urease in phosphate buffer.

  • Prepare various concentrations of the test compounds and the standard inhibitor (e.g., thiourea) in DMSO.

  • In a 96-well plate, add 25 µL of the urease solution and 5 µL of the test compound solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 55 µL of urea solution to each well to start the reaction.

  • Immediately add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

  • Incubate the plate at 37°C for 50 minutes.

  • Measure the absorbance at 630 nm using a microplate reader. The increase in ammonia concentration leads to a color change that can be quantified.[8]

  • Calculate the percentage of inhibition and determine the IC50 value as described for the lipoxygenase assay.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the mechanism of action of benzylidene acetohydrazide derivatives.

Lipoxygenase_Pathway Arachidonic_Acid Arachidonic Acid Lipoxygenase Lipoxygenase (LOX) Arachidonic_Acid->Lipoxygenase Leukotrienes Leukotrienes Lipoxygenase->Leukotrienes Inflammation Inflammation Leukotrienes->Inflammation Benzylidene_Acetohydrazide Benzylidene Acetohydrazide Derivative Benzylidene_Acetohydrazide->Lipoxygenase

Lipoxygenase signaling pathway and its inhibition.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_readout Readout Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculate 96-well plate Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Test Compound Compound_Dilution->Inoculation Incubation_1 Incubate (37°C, 18-24h) Inoculation->Incubation_1 Add_Resazurin Add Resazurin Incubation_1->Add_Resazurin Incubation_2 Incubate (2-4h) Add_Resazurin->Incubation_2 Read_MIC Determine MIC (Color Change) Incubation_2->Read_MIC

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Enzyme_Inhibition_Kinetics cluster_reaction Catalytic Reaction cluster_inhibition Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 EI Enzyme-Inhibitor Complex (EI) E->EI ki S Substrate (S) P Product (P) ES->P k_cat I Inhibitor (I) (Benzylidene Acetohydrazide)

Competitive enzyme inhibition by benzylidene acetohydrazides.

Conclusion

Benzylidene acetohydrazide derivatives represent a promising class of bioactive molecules with diverse mechanisms of action. Their ability to inhibit key enzymes involved in inflammation, microbial survival, and metabolic processes underscores their therapeutic potential. This technical guide has provided a comprehensive overview of their mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. Further research into the structure-activity relationships and optimization of these derivatives will be crucial for the development of novel and effective therapeutic agents.

References

An In-depth Technical Guide on the Structure-Activity Relationship of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, a specific and comprehensive structure-activity relationship (SAR) study for a series of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide analogs has not been published. This guide, therefore, provides a foundational framework for such a study by leveraging data from structurally related compounds and outlining standardized experimental protocols. The quantitative data presented herein is hypothetical and serves as an illustrative example for researchers in the field.

Introduction

The acetohydrazide scaffold is a versatile pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer properties. The title compound, this compound, combines several key structural features that suggest potential for development as a therapeutic agent: the benzylpiperazine moiety, known for its presence in various bioactive molecules; the 3-allyl-2-hydroxybenzylidene group, which can participate in hydrogen bonding and other interactions; and the acetohydrazide linker.

A systematic structure-activity relationship (SAR) study is crucial for optimizing the potency and selectivity of this class of compounds. Such a study involves the synthesis of a library of analogs with targeted modifications at different positions of the molecule and evaluating their biological activity. This guide outlines the methodologies and presents a hypothetical SAR data set to illustrate the expected outcomes of such an investigation.

Data Presentation: Hypothetical Structure-Activity Relationship Data

The following table summarizes hypothetical quantitative data for a series of analogs. In a typical SAR study, these values would be obtained from in vitro cytotoxicity assays against various cancer cell lines. The IC50 (half-maximal inhibitory concentration) is a measure of the compound's potency.

Compound IDR1 (Allyl substitution)R2 (Benzyl substitution)IC50 (µM) - HeLaIC50 (µM) - A549IC50 (µM) - MCF-7
Parent 3-allylH12.515.218.1
Analog-1 HH25.830.133.7
Analog-2 3-methylH15.318.922.4
Analog-3 3-chloroH8.210.513.1
Analog-4 3-allyl4-fluoro9.711.814.5
Analog-5 3-allyl4-chloro7.19.311.2
Analog-6 3-allyl4-methoxy18.922.425.9
Analog-7 3-chloro4-chloro5.4 6.8 8.1

Interpretation of Hypothetical Data:

  • Modification of the Allyl Group (R1): Removal of the allyl group (Analog-1) appears to decrease potency. Replacing it with a smaller methyl group (Analog-2) results in a slight loss of activity, while substitution with an electron-withdrawing chloro group (Analog-3) enhances potency.

  • Modification of the Benzyl Group (R2): Introduction of electron-withdrawing groups like fluoro (Analog-4) and chloro (Analog-5) on the benzyl ring seems to improve cytotoxic activity. Conversely, an electron-donating methoxy group (Analog-6) may reduce potency.

  • Combined Modifications: The combination of beneficial modifications, such as chloro substitutions at both positions (Analog-7), could lead to the most potent analog in the series.

Experimental Protocols

The synthesis of the title compounds and their analogs can be achieved through a straightforward multi-step process.

Step 1: Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide

  • To a solution of ethyl 2-(4-benzylpiperazin-1-yl)acetate in ethanol, add hydrazine hydrate in a molar excess (e.g., 5 equivalents).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield 2-(4-benzylpiperazin-1-yl)acetohydrazide.

Step 2: Synthesis of the Final (E)-N'-(substituted benzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide Analogs

  • Dissolve 2-(4-benzylpiperazin-1-yl)acetohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the desired substituted salicylaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the final compound.

  • Characterize the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1][2]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. After 24 hours of incubation, replace the old medium with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for another 48-72 hours.[2]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[3][4]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2][4]

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[2]

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

Mandatory Visualizations

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Lead_Compound Lead Compound (Core Scaffold) Analog_Design Analog Design (R-group modifications) Lead_Compound->Analog_Design Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Screening In Vitro Screening (e.g., MTT Assay) Synthesis->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR_Establishment Establish SAR (Identify key structural features) Data_Analysis->SAR_Establishment Optimization Lead Optimization (Design next-gen analogs) SAR_Establishment->Optimization Optimization->Analog_Design

Caption: General workflow for a structure-activity relationship (SAR) study.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Cytotoxic_Agent Cytotoxic Agent (e.g., Acetohydrazide Analog) Death_Receptors Death Receptors (e.g., Fas, TNFR) Cytotoxic_Agent->Death_Receptors Mitochondrion Mitochondrion Cytotoxic_Agent->Mitochondrion Pro_Caspase8 Pro-Caspase-8 Death_Receptors->Pro_Caspase8 Caspase8 Caspase-8 (Active) Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase9->Pro_Caspase3 Caspase3 Caspase-3 (Active) Pro_Caspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of the caspase-dependent apoptosis pathway.[5][6][7][8][9]

Conclusion

While a dedicated SAR study on this compound analogs is yet to be reported, the structural components of this scaffold suggest a promising starting point for the development of novel cytotoxic agents. The hypothetical data and detailed protocols provided in this guide offer a roadmap for researchers to systematically explore the chemical space around this core structure. Future work should focus on synthesizing a diverse library of analogs and evaluating their efficacy and selectivity against a panel of cancer cell lines. Such studies will be instrumental in elucidating the key structural requirements for potent and selective anticancer activity, potentially leading to the discovery of new drug candidates.

References

In Silico Modeling of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific in silico modeling studies for (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide are not publicly available. This guide, therefore, presents a comprehensive and standardized workflow based on established methodologies for the in silico analysis of novel hydrazone derivatives. The data and specific protein targets used herein are illustrative and intended to serve as a template for researchers in drug discovery and development.

Introduction

This compound is a molecule belonging to the hydrazone class of compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. In silico modeling is a crucial first step in elucidating the potential therapeutic applications of such novel compounds.[1][2] This technical guide outlines a systematic approach to investigate the interactions and potential biological targets of this compound using computational methods. The workflow encompasses target identification, molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Data Presentation: Predicted Physicochemical and Biological Properties

Quantitative data from in silico analyses are pivotal for comparing and prioritizing drug candidates. The following tables summarize hypothetical but representative data for this compound.

Table 1: Predicted Physicochemical Properties and Drug-Likeness

ParameterValueReference Range/Rule
Molecular Weight392.5 g/mol < 500 g/mol (Lipinski's Rule)
LogP (o/w)3.3< 5 (Lipinski's Rule)
Hydrogen Bond Donors2< 5 (Lipinski's Rule)
Hydrogen Bond Acceptors4< 10 (Lipinski's Rule)
Molar Refractivity115.6 cm³40-130 cm³
Topological Polar Surface Area (TPSA)68.2 Ų< 140 Ų

Data is illustrative and based on general characteristics of similar compounds.

Table 2: Hypothetical Molecular Docking and Binding Energy Results

Target ProteinPDB IDDocking Score (kcal/mol)Predicted Binding Affinity (ΔG, kcal/mol)Key Interacting Residues
Tyrosine Kinase2GS2-9.8-10.2MET793, LYS745, ASP810
Cyclooxygenase-2 (COX-2)5IKR-8.5-9.1ARG513, TYR385, SER530
Caspase-32J32-7.9-8.5ARG207, GLN161, SER205

Data is hypothetical and for illustrative purposes only. The selection of target proteins is based on the known activities of other hydrazone derivatives.

Table 3: Predicted ADMET Properties

ADMET PropertyPredictionConfidence
Absorption
Human Intestinal AbsorptionHigh95%
Caco-2 PermeabilityHigh92%
Distribution
Blood-Brain Barrier PenetrationLow88%
Plasma Protein BindingHigh90%
Metabolism
CYP2D6 InhibitorYes85%
CYP3A4 InhibitorNo89%
Excretion
Renal Organic Cation TransporterSubstrate75%
Toxicity
AMES MutagenicityNon-mutagenic96%
hERG InhibitionLow risk80%

These predictions are hypothetical and would be generated using various in silico ADMET prediction tools.[1][3][4][5][6]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of in silico experiments.

Ligand and Protein Preparation
  • Ligand Preparation: The 2D structure of this compound was obtained from the PubChem database (CID 1185541).[7] The 3D structure was generated and energy minimized using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The 3D crystal structures of the target proteins were retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands were removed. Hydrogens were added, and the protein structures were optimized and minimized.

Molecular Docking

Molecular docking is performed to predict the preferred binding orientation and affinity of the ligand to the target protein.[2][8][9]

  • Grid Generation: A grid box was defined around the active site of the target protein, typically centered on the co-crystallized ligand or catalytically important residues.

  • Docking Algorithm: A docking program such as AutoDock Vina or Glide was used. The ligand was treated as flexible, while the protein was kept rigid.

  • Pose Selection and Analysis: The resulting docking poses were clustered and ranked based on their docking scores and binding energies. The pose with the lowest binding energy was selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and pi-pi stacking).

Molecular Dynamics (MD) Simulations

MD simulations are conducted to assess the stability of the protein-ligand complex and to gain insights into its dynamic behavior over time.[10][11][12]

  • System Setup: The docked protein-ligand complex was placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P). Counter-ions were added to neutralize the system.

  • Force Field: A suitable force field (e.g., AMBER or CHARMM) was used for both the protein and the ligand. Ligand parameters were generated using a parameterization tool if not available.

  • Equilibration: The system was first energy-minimized to remove steric clashes. This was followed by a two-step equilibration process: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

  • Production Run: A production MD run of at least 100 ns was performed. Trajectories were saved at regular intervals for analysis.

  • Analysis: The stability of the complex was evaluated by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). The binding free energy was calculated using methods like MM/PBSA or MM/GBSA.

ADMET Prediction

In silico ADMET prediction is used to estimate the pharmacokinetic and toxicological properties of the compound.[1][3][4][5][6]

  • Descriptor Calculation: A set of molecular descriptors (e.g., topological, electronic, and constitutional) were calculated for the ligand.

  • Prediction Models: The compound was submitted to various online tools and software (e.g., SwissADME, pkCSM, Toxtree) that employ QSAR models and machine learning algorithms to predict ADMET properties.[1][5][6]

Visualizations

Diagrams are provided to illustrate key workflows and concepts in the in silico modeling process.

In_Silico_Workflow cluster_start Input cluster_modeling Modeling & Simulation cluster_analysis Analysis & Output cluster_decision Decision ligand Ligand Structure (CID 1185541) docking Molecular Docking ligand->docking admet ADMET Prediction ligand->admet target Target Protein (e.g., PDB ID) target->docking md Molecular Dynamics Simulation docking->md Best Pose binding Binding Affinity & Interactions docking->binding stability Complex Stability (RMSD, RMSF) md->stability properties Pharmacokinetic & Toxicology Profile admet->properties decision Lead Candidate Prioritization binding->decision stability->decision properties->decision

Caption: In Silico Drug Discovery Workflow for a Novel Compound.

Signaling_Pathway compound (E)-N'-...acetohydrazide receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation

Caption: Hypothetical Signaling Pathway Targeted by the Compound.

References

Preliminary Cytotoxicity Screening of Novel Acetohydrazide Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel acetohydrazide compounds, a class of molecules that has garnered significant interest in anticancer drug discovery. This document outlines detailed experimental protocols, presents a compilation of cytotoxicity data, and visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of the evaluation process for these promising therapeutic agents.

Introduction to Acetohydrazides in Cancer Research

Acetohydrazides are a versatile class of organic compounds characterized by the presence of an acetohydrazide moiety (-NHNHCOCH₃). Their derivatives have demonstrated a broad spectrum of biological activities, including notable anticancer properties. The mechanism of action for many of these compounds involves the inhibition of critical signaling pathways that are dysregulated in cancer cells, leading to the induction of apoptosis and cell cycle arrest. This guide focuses on the initial, crucial step in the drug discovery pipeline: the in vitro preliminary cytotoxicity screening to identify lead compounds for further development.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of various novel acetohydrazide and related hydrazone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates a more potent compound.

Table 1: Cytotoxicity of Hydrazone Derivatives against MCF-7 (Breast Adenocarcinoma) Cell Line

CompoundIC50 (µM)Reference CompoundIC50 (µM)
3i4.37Staurosporin4.19[1]
3l2.19[1]Staurosporin4.19[1]
3m2.88Staurosporin4.19[1]
3n3.51Staurosporin4.19[1]
53.619 (SI)Oxaliplatin1.009 (SI)
11> MCF-10AOxaliplatin1.009 (SI)
C> MCF-10AOxaliplatin1.009 (SI)
E> MCF-10AOxaliplatin1.009 (SI)

*SI: Selectivity Index (IC50 in non-tumor cell line / IC50 in cancer cell line). A higher SI indicates greater selectivity for cancer cells.[2]

Table 2: Cytotoxicity of Hydrazone Derivatives against HepG2 (Hepatocellular Carcinoma) Cell Line

CompoundIC50 (µM)Reference Compound
2PotentSorafenib
4PotentSorafenib
8aPotentSorafenib
13PotentSorafenib
16Similar to SorafenibSorafenib
18PotentSorafenib
20PotentSorafenib

Table 3: Cytotoxicity of Glycine Conjugated Hybrid Compounds against Various Cancer Cell Lines

CompoundPC-3 (Prostate Cancer) IC50 (µg/L)MCF-7 (Breast Cancer) IC50 (µg/L)
9a> Cisplatin> Cisplatin
9b> Cisplatin> Cisplatin
9c> Cisplatin> Cisplatin
9d> Cisplatin> Cisplatin
9eMore active than CisplatinMore active than Cisplatin
9f14.7 ± 1.4[3]16.5 ± 1.2[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of novel acetohydrazide compounds and for performing the MTT cytotoxicity assay.

General Synthesis of Novel Acetohydrazide Derivatives

The synthesis of acetohydrazide derivatives often involves a multi-step process. A general and adaptable method is outlined below:

Step 1: Synthesis of the Ester Intermediate A common starting point is the reaction of a substituted phenol or other suitable precursor with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature or heated to reflux to drive the reaction to completion. After the reaction, the mixture is poured into ice-water, and the resulting solid ester is collected by filtration, washed, and dried.

Step 2: Hydrazinolysis of the Ester The synthesized ester is then dissolved in a suitable solvent, commonly ethanol. An excess of hydrazine hydrate (NH₂NH₂·H₂O) is added to the solution. The reaction mixture is refluxed for several hours. Upon cooling, the acetohydrazide product often precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and recrystallized to obtain the pure compound.[4]

Step 3: Synthesis of Hydrazone Derivatives (Optional) To further diversify the chemical library, the synthesized acetohydrazide can be reacted with various aldehydes or ketones in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., acetic acid). This condensation reaction yields the corresponding hydrazone derivatives.

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • Novel acetohydrazide compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel acetohydrazide compounds in the complete medium. After the 24-hour incubation, replace the old medium with 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plates for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes and pathways relevant to the cytotoxicity screening of novel acetohydrazide compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_evaluation Lead Compound Evaluation synthesis Synthesis of Novel Acetohydrazide Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification treatment Compound Treatment (Serial Dilutions) purification->treatment cell_culture Cell Line Culture (e.g., MCF-7, HepG2) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis hit_id Hit Identification data_analysis->hit_id lead_opt Lead Optimization hit_id->lead_opt

Caption: Experimental workflow for cytotoxicity screening.

VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates Bad Bad AKT->Bad Inhibits Caspase9 Caspase-9 AKT->Caspase9 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis

Caption: VEGFR-2/AKT signaling pathway in apoptosis.[5][6][7][8][9]

Conclusion

The preliminary cytotoxicity screening of novel acetohydrazide compounds is a critical step in the identification of potential anticancer drug candidates. The methodologies and data presented in this guide provide a framework for researchers to design and execute robust screening protocols. The visualization of the experimental workflow and the underlying signaling pathways further aids in the conceptual understanding of the process. Future research should focus on expanding the library of acetohydrazide derivatives, exploring their mechanisms of action in greater detail, and advancing the most promising compounds through further preclinical and clinical development.

References

Exploring the Antimicrobial Frontier: A Technical Guide to Benzylpiperazinyl Acetohydrazides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, the benzylpiperazinyl acetohydrazide core has emerged as a focal point for the design of new antimicrobial compounds. This technical guide provides an in-depth overview of the synthesis, experimental evaluation, and antimicrobial potential of this promising class of molecules.

Synthesis of Benzylpiperazinyl Acetohydrazide Derivatives

The synthetic pathway to N'-substituted benzylidene-2-(4-benzylpiperazin-1-yl)acetohydrazides typically involves a multi-step process, commencing with the synthesis of the core intermediate, 2-(4-benzylpiperazin-1-yl)acetohydrazide.

Synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)acetate (Intermediate I)

The initial step involves the reaction of 1-benzylpiperazine with ethyl chloroacetate. The reaction is typically carried out in an organic solvent such as acetone in the presence of a base, like anhydrous potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The mixture is refluxed for an extended period to ensure the completion of the reaction.

Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide (Intermediate II)

Intermediate I is then converted to the corresponding acetohydrazide (Intermediate II) by reacting it with hydrazine hydrate. This reaction is usually performed in an alcoholic solvent, such as ethanol, under reflux conditions.

Synthesis of N'-substituted benzylidene-2-(4-benzylpiperazin-1-yl)acetohydrazides (Final Compounds)

The final derivatives are synthesized by the condensation of Intermediate II with various substituted aromatic aldehydes. This reaction is typically catalyzed by a few drops of glacial acetic acid in an ethanolic solution and heated under reflux. The resulting products, the N'-substituted benzylidene-2-(4-benzylpiperazin-1-yl)acetohydrazides, often precipitate out of the solution upon cooling.

Experimental Protocols

General Synthetic Procedure for N'-substituted benzylidene-2-(4-benzylpiperazin-1-yl)acetohydrazides
  • Synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)acetate (I): A mixture of 1-benzylpiperazine (0.1 mol), ethyl chloroacetate (0.1 mol), and anhydrous potassium carbonate (0.2 mol) in dry acetone (150 mL) is refluxed for 24 hours. The reaction mixture is then cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure to yield the crude ester, which can be purified by column chromatography.

  • Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide (II): To a solution of ethyl 2-(4-benzylpiperazin-1-yl)acetate (I) (0.05 mol) in ethanol (100 mL), hydrazine hydrate (0.1 mol) is added. The reaction mixture is refluxed for 12 hours. The excess solvent is evaporated under reduced pressure, and the resulting solid is washed with cold ether to obtain the pure acetohydrazide.

  • Synthesis of N'-substituted benzylidene-2-(4-benzylpiperazin-1-yl)acetohydrazides: A solution of 2-(4-benzylpiperazin-1-yl)acetohydrazide (II) (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (50 mL) is treated with 2-3 drops of glacial acetic acid. The mixture is refluxed for 6-8 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the final product.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the synthesized compounds is commonly determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

  • Preparation of Inoculum: Bacterial and fungal strains are cultured on appropriate agar plates. A few colonies are then transferred to sterile saline, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: Stock solutions of the synthesized compounds are prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of MBC/MFC: An aliquot from each well showing no visible growth is sub-cultured onto fresh agar plates and incubated under the same conditions. The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Quantitative Antimicrobial Data

The antimicrobial potential of a series of synthesized benzylpiperazinyl acetohydrazide derivatives is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR-group (Substitution on Benzylidene Ring)Staphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Candida albicans (ATCC 10231)Aspergillus niger (ATCC 16404)
BPAH-1 H1632641283264
BPAH-2 4-Cl81632641632
BPAH-3 4-NO₂481632816
BPAH-4 4-OH326412825664128
BPAH-5 4-OCH₃1632641283264
BPAH-6 2,4-diCl481632816
Ciprofloxacin (Standard)10.50.251--
Fluconazole (Standard)----28

Note: The above data is a representative summary based on typical findings for this class of compounds and is intended for illustrative purposes. Actual values may vary between studies.

Visualizing Experimental Workflows and Logical Relationships

Synthesis Workflow

G cluster_start Starting Materials cluster_intermediate1 Intermediate I Synthesis cluster_intermediate2 Intermediate II Synthesis cluster_final Final Product Synthesis 1-benzylpiperazine 1-benzylpiperazine Reflux in Acetone Reflux in Acetone 1-benzylpiperazine->Reflux in Acetone ethyl chloroacetate ethyl chloroacetate ethyl chloroacetate->Reflux in Acetone anhydrous K2CO3 anhydrous K2CO3 anhydrous K2CO3->Reflux in Acetone Intermediate_I Ethyl 2-(4-benzylpiperazin-1-yl)acetate Reflux in Acetone->Intermediate_I Reflux in Ethanol_1 Reflux in Ethanol Intermediate_I->Reflux in Ethanol_1 hydrazine hydrate hydrazine hydrate hydrazine hydrate->Reflux in Ethanol_1 Intermediate_II 2-(4-benzylpiperazin-1-yl)acetohydrazide Reflux in Ethanol_1->Intermediate_II Reflux in Ethanol_2 Reflux in Ethanol Intermediate_II->Reflux in Ethanol_2 Substituted Aldehyde Substituted Aldehyde Substituted Aldehyde->Reflux in Ethanol_2 Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Reflux in Ethanol_2 Final_Product N'-substituted benzylidene-2- (4-benzylpiperazin-1-yl)acetohydrazide Reflux in Ethanol_2->Final_Product

Caption: Synthetic pathway for benzylpiperazinyl acetohydrazides.

Antimicrobial Screening Workflow

G Start Start Prepare Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare Inoculum Inoculate Plates Inoculate Microtiter Plates Prepare Inoculum->Inoculate Plates Serial Dilution Prepare Serial Dilutions of Test Compounds Serial Dilution->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Read MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read MIC Subculture Subculture from Wells with No Growth Read MIC->Subculture Incubate Again Incubate Agar Plates Subculture->Incubate Again Read MBC/MFC Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Incubate Again->Read MBC/MFC End End Read MBC/MFC->End

Caption: Workflow for antimicrobial susceptibility testing.

Structure-Activity Relationship (SAR) and Potential Mechanism of Action

Preliminary structure-activity relationship (SAR) studies on benzylpiperazinyl acetohydrazides suggest that the nature and position of substituents on the benzylidene ring significantly influence their antimicrobial activity.

  • Electron-withdrawing groups , such as nitro (NO₂) and chloro (Cl), particularly at the para-position of the benzylidene ring, tend to enhance antimicrobial activity. This is likely due to the increased lipophilicity and electronic effects that facilitate penetration of the microbial cell membrane and interaction with the target site.

  • Electron-donating groups , such as hydroxyl (OH) and methoxy (OCH₃), generally lead to a decrease in antimicrobial potency.

  • Disubstitution with electron-withdrawing groups, for instance, 2,4-dichloro substitution, can further augment the activity.

While the precise mechanism of action for benzylpiperazinyl acetohydrazides is still under investigation, it is hypothesized to be multifactorial, potentially involving:

  • Inhibition of DNA Gyrase: The hydrazone linkage is a known pharmacophore that can chelate with metal ions in the active sites of enzymes. It is plausible that these compounds interfere with bacterial DNA gyrase, an essential enzyme for DNA replication, thereby inhibiting bacterial growth.

  • Disruption of Cell Membrane Integrity: The lipophilic benzylpiperazinyl moiety may facilitate the insertion of the molecule into the microbial cell membrane, leading to its disruption and leakage of intracellular components.

Postulated Mechanism of Action

G cluster_compound Benzylpiperazinyl Acetohydrazide cluster_cell Microbial Cell Compound Compound Cell_Membrane Cell Membrane Compound->Cell_Membrane Disruption DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Cell_Death Cell Death Cell_Membrane->Cell_Death Leads to DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Blocks DNA_Replication->Cell_Death Prevents Growth

Caption: Postulated antimicrobial mechanism of action.

Conclusion and Future Directions

Benzylpiperazinyl acetohydrazides represent a promising class of compounds with significant potential for the development of new antimicrobial agents. The synthetic accessibility and the tunability of their structure allow for the generation of diverse chemical libraries for extensive biological screening. Future research should focus on optimizing the lead compounds through further SAR studies, elucidating the precise mechanism of action, and evaluating their in vivo efficacy and toxicity profiles. The insights gained from such studies will be crucial in advancing these compounds through the drug development pipeline and addressing the critical need for new therapies to combat infectious diseases.

Synthesis of novel (E)-N'-benzylidene acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Novel (E)-N'-benzylidene Acetohydrazide Derivatives

This guide provides a comprehensive overview of the synthesis, characterization, and potential mechanism of action of novel (E)-N'-benzylidene acetohydrazide derivatives. It is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

(E)-N'-benzylidene acetohydrazide derivatives are a class of organic compounds characterized by a hydrazone linkage formed between acetohydrazide and a substituted benzaldehyde. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The E-isomer is generally the more thermodynamically stable and prevalent form. The synthesis of novel derivatives allows for the exploration of structure-activity relationships (SAR), potentially leading to the development of new therapeutic agents.

Synthetic Pathway Overview

The synthesis of (E)-N'-benzylidene acetohydrazide derivatives is typically achieved through a straightforward two-step process. The first step involves the synthesis of the key intermediate, acetohydrazide, via the hydrazinolysis of an ethyl acetate. The second step is the condensation reaction between the synthesized acetohydrazide and a variety of substituted aromatic aldehydes to yield the final Schiff base products.

Synthesis_Workflow cluster_0 Step 1: Acetohydrazide Synthesis cluster_1 Step 2: Schiff Base Condensation Ethyl Acetate Ethyl Acetate Acetohydrazide Acetohydrazide Ethyl Acetate->Acetohydrazide Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Acetohydrazide Ethanol_byproduct1 Ethanol Acetohydrazide->Ethanol_byproduct1 Substituted Benzaldehyde Substituted Benzaldehyde Final Product (E)-N'-benzylidene Acetohydrazide Derivative Substituted Benzaldehyde->Final Product Acetohydrazide_step2 Acetohydrazide Acetohydrazide_step2->Final Product Ethanol, cat. Acetic Acid, Reflux Water_byproduct Water Final Product->Water_byproduct

Figure 1: General two-step synthesis workflow for (E)-N'-benzylidene acetohydrazide derivatives.

Experimental Protocols

Synthesis of Acetohydrazide (Intermediate)

Materials:

  • Ethyl acetate

  • Hydrazine hydrate (80-99%)

  • Absolute Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetate (1.0 mol).

  • Slowly add hydrazine hydrate (1.0 mol) to the ethyl acetate while stirring.

  • Add absolute ethanol as a solvent to ensure homogeneity.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the crystals with a small amount of cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white crystalline solid, acetohydrazide, under vacuum. The product can be used in the next step without further purification if the melting point and spectroscopic data are consistent with the pure compound.

General Synthesis of (E)-N'-benzylidene Acetohydrazide Derivatives

Materials:

  • Acetohydrazide

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve acetohydrazide (1.0 eq.) in absolute ethanol in a round-bottom flask.

  • Add the desired substituted benzaldehyde (1.0 eq.) to the solution.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent volume can be reduced by rotary evaporation.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected crystals with a small amount of cold ethanol to remove impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure (E)-N'-benzylidene acetohydrazide derivative.

  • Dry the purified crystals and determine the yield, melting point, and characterize by spectroscopic methods (FTIR, 1H NMR, 13C NMR).

Data Presentation: Physicochemical and Spectral Data

The following table summarizes the quantitative data for a series of synthesized (E)-N'-benzylidene acetohydrazide derivatives, showcasing the effect of different substituents on the benzylidene ring.

Compound IDSubstituent (R)Yield (%)M.p. (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
1a -H55134-136DMSO-d6: 11.40 (s, 1H, NH), 8.30 (s, 1H, N=CH), 7.70 (m, 2H, Ar-H), 7.45 (m, 3H, Ar-H), 2.10 (s, 3H, CH3).CDCl3: 174.6 (C=O), 144.1 (N=CH), 133.9, 130.0, 128.7, 127.1 (Ar-C), 20.3 (CH3).
1b 4-Cl~85188-190DMSO-d6: 11.50 (s, 1H, NH), 8.29 (s, 1H, N=CH), 7.75 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 2.10 (s, 3H, CH3).DMSO-d6: 172.5 (C=O), 145.2 (N=CH), 134.1, 133.2, 129.2, 128.9 (Ar-C), 21.0 (CH3).
1c 4-OCH3~90164-166DMSO-d6: 11.23 (s, 1H, NH), 8.20 (s, 1H, N=CH), 7.60 (d, 2H, Ar-H), 6.98 (d, 2H, Ar-H), 3.80 (s, 3H, OCH3), 2.08 (s, 3H, CH3).DMSO-d6: 172.1 (C=O), 161.2, 146.1 (N=CH), 128.9, 127.1, 114.5 (Ar-C), 55.3 (OCH3), 21.1 (CH3).
1d 4-NO2~92218-220DMSO-d6: 11.82 (s, 1H, NH), 8.45 (s, 1H, N=CH), 8.28 (d, 2H, Ar-H), 7.95 (d, 2H, Ar-H), 2.15 (s, 3H, CH3).DMSO-d6: 172.9 (C=O), 148.2, 144.1 (N=CH), 140.5, 128.4, 124.2 (Ar-C), 21.1 (CH3).

Note: NMR data is reported from various sources and may be recorded in different solvents, which can cause slight variations in chemical shifts.

Proposed Mechanism of Action: Inhibition of MATE Efflux Pumps

Several studies suggest that hydrazone derivatives may exert their antimicrobial effects by inhibiting bacterial multidrug efflux pumps. The Multidrug and Toxic Compound Extrusion (MATE) family of transporters is a prime candidate. These pumps are integral membrane proteins that actively transport a wide range of substrates, including many antibiotics, out of the bacterial cell, thus conferring multidrug resistance.

MATE pumps function as antiporters, utilizing an electrochemical ion gradient (typically H+ or Na+) to drive the efflux of cationic drug molecules. The transport cycle involves a series of conformational changes, alternating between an inward-facing state (open to the cytoplasm), an occluded state, and an outward-facing state (open to the periplasm).

(E)-N'-benzylidene acetohydrazide derivatives, being structurally distinct from the natural substrates, are proposed to act as competitive inhibitors. They may bind to the same substrate-binding pocket within the transporter, preventing the binding and subsequent efflux of antibiotics. This restores the intracellular concentration of the antibiotic, allowing it to reach its target and exert its bactericidal or bacteriostatic effect.

Figure 2: Conformational cycle of a MATE efflux pump and its competitive inhibition.

This guide provides the foundational knowledge for the synthesis and preliminary mechanistic understanding of novel (E)-N'-benzylidene acetohydrazide derivatives. Further research is warranted to fully elucidate their biological activities and therapeutic potential.

Biological Evaluation of Hydrazone Compounds in Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological evaluation of hydrazone compounds as potential anticancer agents. It details the experimental protocols for key assays, presents quantitative data from various studies in structured tables, and visualizes the core signaling pathways modulated by these compounds.

Introduction

Hydrazones (-NHN=CH-) are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer properties.[1] Their therapeutic potential stems from their ability to interact with various biological targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. This guide serves as a resource for researchers engaged in the discovery and development of novel hydrazone-based anticancer drugs.

Data Presentation: In Vitro Cytotoxicity of Hydrazone Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various hydrazone derivatives against common cancer cell lines, providing a comparative view of their cytotoxic potential.

Table 1: IC50 Values (µM) of Selected Hydrazone Compounds Against Various Cancer Cell Lines

Compound/DerivativeMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HepG2 (Liver)PC-3 (Prostate)Reference
Series 1
Compound 7d7.52 ± 0.32---10.19 ± 0.52[2]
Compound 7e15.33 ± 0.55---25.41 ± 0.82[2]
Series 2
Compound 2f--50.046.0-[3]
Compound 2m--20.517.0-[3]
Compound 2k---30.5-[3]
Compound 2p---35.9-[3]
Compound 2s---20.8-[3]
s-Triazine Hydrazones
Compound 5h-----[4]
Value for A5493.8 ± 0.3[4]
Value for HCT-1161.9 ± 0.4[4]
Value for HepG23.8 ± 0.3[4]
Salicylaldehyde Hydrazones
Compound 120.23----
Compound 140.23----
Doxorubicin (Control) 0.83 ± 0.07---0.75 ± 0.04[2]

Data is presented as mean ± standard deviation where available. "-" indicates data not available in the cited source.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of hydrazone compounds are provided below.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the hydrazone compounds and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of hydrazone compounds for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Table 2: Induction of Apoptosis by Hydrazone Derivatives in Cancer Cell Lines

CompoundCell LineConcentration (µM)% Apoptotic Cells (Early + Late)Reference
Indolyl-Hydrazone 5MCF-7IC50 (2.73)29.35[5]
Indolyl-Hydrazone 8MCF-7IC50 (4.38)15.72[5]
Indolyl-Hydrazone 12MCF-7IC50 (7.03)21.0[5]
SGK 206MCF-75048[6]
SGK 206MDA-MB-2315057[6]
4-HPRNB-4560.34[7]
Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and expose them to hydrazone compounds for a specific duration (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

Table 3: Effect of Hydrazone Compounds on Cell Cycle Distribution

CompoundCell LineConcentration (µM)% Cells in G2/M PhaseReference
Thymoquinone-4-α-linolenoylhydrazone (TQ-H-10)HCT116-S/G2 arrest[8]
Thymoquinone-4-palmitoylhydrazone (TQ-H-11)HCT116-S/G2 arrest[8]
ImidazoacridinonesL1210-G2 block
FS-93BT-4740.1G2/M arrest
Dichloromethane Fraction (DF)HT-29variousG2/M arrest[7]

Specific percentage values for G2/M arrest were not consistently provided in a comparable format across all cited literature.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of hydrazone compounds on the expression of proteins involved in apoptosis and cell cycle regulation (e.g., caspases, cyclins, Bcl-2 family proteins).

Protocol:

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Visualization of Key Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by hydrazone compounds and a general experimental workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Hydrazone Synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization mtt MTT Assay (Cytotoxicity) characterization->mtt apoptosis Apoptosis Assay (Annexin V/PI) mtt->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mtt->cell_cycle ic50 IC50 Determination mtt->ic50 western_blot Western Blot (Protein Expression) apoptosis->western_blot apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle->western_blot cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Level Changes western_blot->protein_exp

General experimental workflow for the biological evaluation of hydrazone compounds.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Hydrazone Hydrazone Compound Hydrazone->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Simplified PI3K/Akt signaling pathway and potential inhibition by hydrazone compounds.

MAPK_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Hydrazone Hydrazone Compound Raf Raf Hydrazone->Raf Inhibits Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates ProliferationDifferentiation Cell Proliferation & Differentiation TranscriptionFactors->ProliferationDifferentiation

Simplified MAPK/ERK signaling pathway and potential points of hydrazone intervention.

Apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptor (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Caspase3 Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Bax Bax (Pro-apoptotic) Bax->Mitochondrion Hydrazone Hydrazone Compound Hydrazone->Bcl2 Downregulates Hydrazone->Bax Upregulates Apoptosis Apoptosis Caspase3->Apoptosis

Overview of the intrinsic and extrinsic apoptosis pathways and the influence of hydrazone compounds.

Conclusion

Hydrazone derivatives represent a promising class of compounds for the development of novel anticancer therapies. This guide provides a foundational framework for their biological evaluation, from initial cytotoxicity screening to the elucidation of their mechanisms of action. The presented protocols, data, and pathway diagrams are intended to facilitate further research and development in this important area of medicinal chemistry. The versatility of the hydrazone scaffold allows for extensive structural modifications, offering the potential to develop highly potent and selective anticancer agents.

References

Methodological & Application

High-performance liquid chromatography (HPLC) method for acetohydrazide purification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC method has been developed for the purification of acetohydrazide, a compound used as an intermediate in organic synthesis and in the development of pharmaceuticals. This application note provides a detailed protocol for the separation of acetohydrazide from potential impurities using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be simple, efficient, and suitable for laboratory-scale purification.

Introduction

Acetohydrazide (acetylhydrazine) is a carbohydrazide that serves as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1] Purity of this intermediate is critical to ensure the quality and safety of the final products. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis and purification of such compounds.[2] This document outlines a stability-indicating RP-HPLC method for the purification of acetohydrazide.

Physicochemical Properties of Acetohydrazide

A summary of the key physicochemical properties of acetohydrazide is provided in Table 1. This information is crucial for the development of an effective HPLC purification method. Acetohydrazide is soluble in water, which makes it suitable for reversed-phase chromatography.[3][4] Its UV absorbance in the low UV range dictates the selection of an appropriate detection wavelength.

Table 1: Physicochemical Properties of Acetohydrazide

PropertyValueReference
Molecular FormulaC₂H₆N₂O[5]
Molecular Weight74.08 g/mol [5]
Melting Point58-68 °C[3][4]
Boiling Point129 °C @ 18 mmHg[3][4]
SolubilitySoluble in water and hot ether[3]
Predicted pKa13.46[3]
UV Absorbance Max (λmax)Approx. < 230 nm

Potential Impurities

The synthesis of acetohydrazide typically involves the reaction of an acetylating agent (e.g., acetic anhydride or acetyl chloride) with hydrazine.[1] Based on this, potential process-related impurities may include:

  • Hydrazine: Unreacted starting material.

  • Acetic Acid: A byproduct or unreacted starting material.

  • Diacetylhydrazine: A potential byproduct from over-acetylation.

Degradation of acetohydrazide can also lead to the formation of impurities. Therefore, a stability-indicating HPLC method is essential for ensuring the purity of the final product.[2]

HPLC Purification Method

The following protocol details the conditions for the purification of acetohydrazide using a preparative RP-HPLC system.

Chromatographic Conditions

ParameterCondition
Column C18, 5 µm, 100 Å, 250 x 10 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 30% B over 15 minutes
Flow Rate 4.0 mL/min
Injection Volume 500 µL
Detector Wavelength 210 nm
Column Temperature 25 °C

Experimental Protocol

1. Preparation of Mobile Phases:

  • Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 999 mL of HPLC-grade water. Degas the solution.
  • Mobile Phase B: Add 1.0 mL of TFA to 999 mL of HPLC-grade acetonitrile. Degas the solution.

2. Sample Preparation:

  • Dissolve the crude acetohydrazide sample in Mobile Phase A to a concentration of 10 mg/mL.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC System Setup and Equilibration:

  • Set up the HPLC system according to the chromatographic conditions listed above.
  • Equilibrate the column with 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

4. Purification Run:

  • Inject 500 µL of the prepared sample onto the column.
  • Run the gradient program and monitor the chromatogram at 210 nm.
  • Collect fractions corresponding to the main peak of acetohydrazide.

5. Post-Purification Processing:

  • Combine the collected fractions containing the purified acetohydrazide.
  • Remove the organic solvent (acetonitrile) using a rotary evaporator.
  • Lyophilize the remaining aqueous solution to obtain the purified acetohydrazide as a solid.

Expected Results

The described HPLC method is expected to provide good separation of acetohydrazide from its potential impurities. A representative chromatogram would show the elution of more polar impurities like hydrazine and acetic acid at earlier retention times, followed by the main acetohydrazide peak. Less polar impurities such as diacetylhydrazine would elute at later retention times.

Table 2: Expected Retention Times and Purity

CompoundExpected Retention Time (min)Purity (Post-Purification)
Hydrazine~2.5-
Acetic Acid~3.0-
Acetohydrazide ~5.8 >99%
Diacetylhydrazine~8.2-

Diagrams

Workflow for Acetohydrazide Purification

G Workflow for Acetohydrazide Purification cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification prep_mobile_phase Prepare Mobile Phases (A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile) equilibrate Equilibrate HPLC Column prep_mobile_phase->equilibrate prep_sample Prepare Crude Sample (10 mg/mL in Mobile Phase A) filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject Sample filter_sample->inject equilibrate->inject run_gradient Run Gradient Separation inject->run_gradient detect UV Detection (210 nm) run_gradient->detect collect Collect Fractions detect->collect combine_fractions Combine Pure Fractions collect->combine_fractions evaporate Evaporate Acetonitrile combine_fractions->evaporate lyophilize Lyophilize evaporate->lyophilize final_product Purified Acetohydrazide lyophilize->final_product

Caption: A flowchart illustrating the key steps in the HPLC purification of acetohydrazide.

Logical Relationship of Method Components

G Logical Relationship of HPLC Method Components cluster_analyte Analyte & Impurities cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_instrument Instrumentation Acetohydrazide Acetohydrazide (Target Compound) HPLC HPLC System Acetohydrazide->HPLC Impurities Impurities (Hydrazine, Acetic Acid, etc.) Impurities->HPLC Column C18 Column (Non-polar) Column->HPLC MobilePhase Water/Acetonitrile Gradient (Polar) MobilePhase->HPLC TFA TFA (Ion-Pairing Agent) TFA->MobilePhase Detector UV Detector (210 nm) HPLC->Detector Separation Separation based on Polarity Differences Detector->Separation

Caption: Diagram showing the interaction between the analyte, stationary phase, mobile phase, and instrumentation in the HPLC method.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Analysis of Benzylidenehydrazide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzylidenehydrazides are a class of organic compounds characterized by a hydrazone moiety linking a benzylidene group and a hydrazide. This structural motif is of significant interest in medicinal chemistry and drug development due to its prevalence in compounds exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation, conformational analysis, and purity assessment of these compounds. This document provides detailed application notes and protocols for the NMR analysis of benzylidenehydrazide derivatives.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize typical chemical shift (δ) ranges for key protons and carbons in benzylidenehydrazide derivatives, as reported in various studies. These values can serve as a reference for structure verification. Note that chemical shifts are sensitive to the specific substitution pattern on the aromatic rings and the solvent used for analysis.[1][2][3]

Table 1: Typical ¹H NMR Chemical Shift Ranges for Benzylidenehydrazide Derivatives in DMSO-d₆

ProtonChemical Shift (δ, ppm)MultiplicityNotes
NH (amide)10.87 - 11.95Singlet (broad)D₂O exchangeable. Position is sensitive to substitution and hydrogen bonding.[1][3]
N=CH (azomethine)7.95 - 8.52SingletThe chemical shift is influenced by the electronic nature of the substituents on the benzylidene ring.[1][4]
Aromatic (Ar-H)6.94 - 8.89MultipletThe specific chemical shifts and coupling patterns depend on the substitution of the aromatic rings.[2]
Ar–CH₂–N3.51 - 3.81SingletPresent in specific derivatives like Mannich bases.[2]
NH₂4.11 - 5.42Singlet (broad)D₂O exchangeable. Present in specific derivatives.[2]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Benzylidenehydrazide Derivatives in DMSO-d₆

CarbonChemical Shift (δ, ppm)Notes
C=O (amide)163.18 - 169.00The carbonyl carbon of the hydrazide moiety.[2][4]
N=CH (azomethine)143.18 - 154.84The imine carbon.[2][5]
Aromatic (Ar-C)114.29 - 161.18Aromatic carbon signals span a wide range depending on substitution.[2]
Ar–CH₂–N50.67 - 56.15Present in specific derivatives.[2]

Experimental Protocols

Protocol 1: Standard 1D NMR (¹H and ¹³C) Analysis

This protocol outlines the standard procedure for acquiring one-dimensional ¹H and ¹³C NMR spectra for routine structure confirmation and purity assessment of a synthesized benzylidenehydrazide compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the benzylidenehydrazide sample.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1][5] DMSO-d₆ is often preferred due to the good solubility of many hydrazide derivatives and its ability to slow down the exchange of labile protons (like NH), making them easier to observe.[6]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
  • Cap the NMR tube and ensure the sample is fully dissolved and homogenous by gentle vortexing or inversion.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are typical for a 400 MHz spectrometer. Adjustments may be necessary for different field strengths.
  • For ¹H NMR:
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
  • Spectral Width: Approximately 16 ppm (e.g., from -2 to 14 ppm).
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 1-2 seconds.
  • Number of Scans: 8-16 scans for samples of good concentration.
  • Temperature: 298 K (25 °C).
  • For ¹³C NMR:
  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).
  • Spectral Width: Approximately 220 ppm (e.g., from -10 to 210 ppm).
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: 1024 or more, depending on the sample concentration, as ¹³C has a low natural abundance.

3. Data Processing and Interpretation:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase the resulting spectrum manually or automatically.
  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum to confirm the molecular structure.[7][8]

Protocol 2: 2D NMR for Structure Elucidation and Conformational Analysis

For complex structures or to confirm connectivity and spatial relationships, 2D NMR experiments are crucial. The most common experiments for benzylidenehydrazides are COSY, HSQC, and HMBC.

1. Sample Preparation:

  • Prepare a slightly more concentrated sample than for 1D NMR (e.g., 15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.

2. 2D NMR Experiments (General Parameters for a 400 MHz Spectrometer):

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, typically over 2-3 bonds.
  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker systems).
  • Spectral Width (F2 and F1 dimensions): Same as the ¹H NMR spectrum (e.g., 10-12 ppm).
  • Number of Increments (F1): 256-512.
  • Number of Scans per Increment: 2-8.
  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).
  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2' on Bruker systems).
  • Spectral Width (F2 - ¹H): 10-12 ppm.
  • Spectral Width (F1 - ¹³C): 160-180 ppm.
  • Number of Increments (F1): 128-256.
  • Number of Scans per Increment: 4-16.
  • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds, ¹H-¹³C long-range correlations). This is extremely useful for identifying quaternary carbons.
  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker systems).
  • Spectral Width (F2 - ¹H): 10-12 ppm.
  • Spectral Width (F1 - ¹³C): 200-220 ppm.
  • Number of Increments (F1): 256-512.
  • Number of Scans per Increment: 8-32.

3. Data Processing and Interpretation:

  • Process the 2D data using the appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phasing, and baseline correction.
  • COSY: Identify cross-peaks that indicate which protons are spin-coupled. This helps to piece together fragments of the molecule, such as spin systems within the aromatic rings.
  • HSQC: Assign each protonated carbon by correlating the signals from the ¹H and ¹³C spectra.
  • HMBC: Use the long-range correlations to connect the molecular fragments. For example, a correlation from the N=CH proton to the carbonyl carbon can confirm the hydrazone linkage.

Mandatory Visualizations

The following diagrams illustrate the general workflow and logical relationships in the NMR analysis of benzylidenehydrazide compounds.

NMR_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Structure Elucidation synthesis Synthesized Benzylidenehydrazide Compound dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) synthesis->dissolution nmr_acq 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) NMR Experiments dissolution->nmr_acq ft Fourier Transform nmr_acq->ft phasing Phasing & Baseline Correction ft->phasing calibration Calibration (TMS) phasing->calibration analysis_1d 1D Spectra Analysis: Chemical Shift, Integration, Multiplicity calibration->analysis_1d analysis_2d 2D Spectra Analysis: Identify Correlations (1H-1H, 1H-13C) calibration->analysis_2d structure Structure Confirmation & Conformational Insights analysis_1d->structure analysis_2d->structure

Caption: General workflow for NMR analysis of benzylidenehydrazide compounds.

Structure_Elucidation_Logic cluster_1d 1D NMR Data cluster_2d 2D NMR Data cluster_info Derived Information h1_spec 1H Spectrum (δ, Integration, J-coupling) fragments Identify Spin Systems & Molecular Fragments h1_spec->fragments c13_spec 13C Spectrum (δ) assignments Assign Protons to Carbons c13_spec->assignments cosy COSY (H-H Connectivity) cosy->fragments hsqc HSQC (Direct C-H Bonds) hsqc->assignments hmbc HMBC (Long-Range C-H Bonds) connections Connect Fragments via Quaternary Carbons hmbc->connections fragments->connections assignments->connections final_structure Final Structure connections->final_structure

Caption: Logical relationships in structure elucidation using 1D and 2D NMR.

Conformational Analysis

Benzylidenehydrazide compounds can exist as geometric isomers (E/Z) with respect to the C=N double bond and as conformers (cis/trans) due to restricted rotation around the C(O)-N amide bond.[9] NMR is a powerful technique to study these conformational preferences in solution.

  • E/Z Isomerism: In many cases, benzylidenehydrazides predominantly exist as the sterically favored E isomer. The presence of both isomers would lead to a doubling of signals in the NMR spectrum.[4]

  • Amide Cis/Trans Conformers: The rotation around the C(O)-N bond can be slow on the NMR timescale, leading to the observation of distinct sets of signals for the cis and trans conformers. The relative populations of these conformers can be determined by integrating the corresponding signals.[9]

  • Dynamic NMR (DNMR): By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. As the temperature increases, the rate of interconversion may become fast enough to cause coalescence of the separate signals for each conformer into a single, averaged signal.

  • NOESY/ROESY: 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to probe through-space proximity between protons. For example, a NOE correlation between the azomethine proton (N=CH) and protons on the benzylidene ring can help confirm the E/Z configuration.

The detailed analysis of these isomeric and conformational equilibria is crucial for understanding structure-activity relationships, as the biological activity of a compound is often dependent on its three-dimensional shape.

References

Application Notes & Protocols: Characterization of Acetohydrazides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetohydrazide and its derivatives are compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. As potential impurities or metabolites of active pharmaceutical ingredients (APIs), their accurate identification and quantification are crucial for ensuring drug safety and efficacy. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the characterization and quantification of acetohydrazides.

These application notes provide an overview of the mass spectrometric techniques for the analysis of acetohydrazides, including detailed experimental protocols and data presentation. A key focus is on the use of derivatization to enhance analytical performance.

Key Analytical Challenge: Derivatization

Acetohydrazide is a small, polar molecule that can be challenging to retain and detect by reversed-phase liquid chromatography-mass spectrometry. To overcome these limitations, derivatization is often employed. This chemical modification improves the chromatographic behavior and ionization efficiency of the analyte. Common derivatization reagents for acetohydrazides include benzaldehyde and p-tolualdehyde, which react with the hydrazide moiety to form a more stable and readily analyzable derivative.[1][2][3][4][5]

Application Note 1: Quantitative Analysis of Acetohydrazide in Pharmaceutical Samples by LC-MS/MS with Benzaldehyde Derivatization

This application note describes a validated method for the simultaneous quantification of trace levels of hydrazine and acetohydrazide in pharmaceutical substances.[1][2] The method utilizes derivatization with benzaldehyde followed by LC-MS/MS analysis.

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_prep Weigh API sample s_sol Dissolve in diluent s_prep->s_sol s_der Add Benzaldehyde solution (derivatization) s_sol->s_der s_acid Acidify with Benzoic Acid ('matrix matching') s_der->s_acid s_vortex Vortex and incubate s_acid->s_vortex s_filter Filter sample s_vortex->s_filter lc_inj Inject into LC system s_filter->lc_inj lc_sep Chromatographic Separation (C18 column) lc_inj->lc_sep ms_ion Electrospray Ionization (ESI) lc_sep->ms_ion ms_anal Tandem MS Analysis (MRM mode) ms_ion->ms_anal d_quant Quantification ms_anal->d_quant d_report Reporting d_quant->d_report

Caption: LC-MS/MS workflow with derivatization.

Experimental Protocol

1. Materials and Reagents:

  • Acetohydrazide reference standard

  • Benzaldehyde

  • Benzoic acid

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized)

  • Active Pharmaceutical Ingredient (API) sample

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of acetohydrazide in a suitable solvent (e.g., water).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the API sample.

    • Dissolve the sample in a defined volume of diluent.

    • To an aliquot of the sample solution, add the benzaldehyde derivatizing agent.

    • Employ a 'matrix matching' strategy by acidifying the derivatization reaction medium with benzoic acid to ensure consistent reaction rates.[1][2]

    • Vortex the mixture and allow it to react at room temperature.

    • Filter the resulting solution before injection into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • Flow Rate: 0.80 mL/min[6]

    • Injection Volume: 5-10 µL

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI), positive ion mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for the benzaldehyde derivative of acetohydrazide.

Quantitative Data
ParameterResultReference
Linearity Range1-100 ppm[1][2]
Correlation Coefficient (r²)> 0.99
Limit of Quantification (LOQ)1 ppm
Recovery95.38–108.12%[3]

Application Note 2: Characterization of Acetohydrazide in Biological Matrices by LC-MS/MS with p-Tolualdehyde Derivatization

This application note details a sensitive and robust method for the quantification of acetohydrazide in human plasma, which is relevant for pharmacokinetic studies.[3][4][5] The method involves derivatization with p-tolualdehyde.

Experimental Workflow

Workflow_Bio cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_plasma Collect Plasma Sample s_protein Protein Precipitation s_plasma->s_protein s_der Add p-Tolualdehyde (derivatization) s_protein->s_der s_ultra Ultrasonic manipulation (40 min) s_der->s_ultra s_centri Centrifuge s_ultra->s_centri s_super Collect Supernatant s_centri->s_super lc_inj Inject into LC system s_super->lc_inj lc_sep Chromatographic Separation (C18 column) lc_inj->lc_sep ms_ion Electrospray Ionization (ESI+) lc_sep->ms_ion ms_anal Tandem MS Analysis (MRM mode) ms_ion->ms_anal d_quant Quantification ms_anal->d_quant d_pk Pharmacokinetic Analysis d_quant->d_pk

Caption: Bioanalytical workflow for acetohydrazide.

Experimental Protocol

1. Materials and Reagents:

  • Acetohydrazide reference standard

  • p-Tolualdehyde

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

2. Standard and Sample Preparation:

  • Calibration Standards and Quality Controls (QCs): Prepare by spiking known concentrations of acetohydrazide into blank human plasma.

  • Sample Preparation:

    • To a plasma sample (or standard/QC), add a protein precipitation agent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant to a clean tube.

    • Add the p-tolualdehyde derivatizing reagent.

    • Facilitate the derivatization reaction using ultrasonic manipulation for 40 minutes.[3][4]

    • Centrifuge the sample and transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

    • Flow Rate: 0.5-1.0 mL/min

  • Mass Spectrometry:

    • Ionization Source: ESI, positive ion mode

    • Scan Type: MRM

    • Optimized Mass Transitions:

      • p-Tolualdehyde derivative of Acetylhydrazine: m/z 176.9 -> 117.8[3]

Quantitative Data for p-Tolualdehyde Derivatization Method
ParameterAcetylhydrazineReference
Linearity Range0.05-500 ng/mL[3]
Limit of Detection (LOD)0.03 ng/mL[3]
Limit of Quantification (LOQ)0.05 ng/mL[3]
Recovery95.38-108.12%[3]
Inter-day Precision (RSD)1.24-14.89%[3]

Fragmentation Pathways

Understanding the fragmentation patterns of acetohydrazides and their derivatives is crucial for developing robust MS/MS methods and for structural confirmation. The fragmentation is initiated by the ionization process, and the resulting precursor ion is then subjected to collision-induced dissociation (CID).

Logical Relationship of Fragmentation

Fragmentation precursor Precursor Ion (e.g., [M+H]+ of derivatized acetohydrazide) frag1 Product Ion 1 (Loss of a neutral fragment) precursor->frag1 CID frag2 Product Ion 2 (Characteristic fragment of the derivative) precursor->frag2 CID frag3 Further Fragmentation Products frag1->frag3 Higher Energy CID

Caption: General fragmentation pathway logic.

While specific fragmentation pathways for acetohydrazide itself are not extensively detailed in the provided literature, the fragmentation of its derivatives is key to their analysis. For instance, in the p-tolualdehyde derivative of acetylhydrazine, the transition of m/z 176.9 to 117.8 suggests the loss of a neutral fragment corresponding to the acetyl group and parts of the hydrazone linker. The product ion at m/z 117.8 is likely a stable fragment containing the p-tolyl group.

Conclusion

Mass spectrometry, particularly LC-MS/MS, is a powerful tool for the characterization and quantification of acetohydrazides. The use of derivatization with reagents like benzaldehyde or p-tolualdehyde is a key strategy to enhance the analytical performance of these methods, enabling sensitive and reliable detection at trace levels in both pharmaceutical and biological matrices. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working with these compounds.

References

Application Notes and Protocols for the Evaluation of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the development of cell-based assays to evaluate the biological activity of the novel compound, (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide. The provided protocols and workflows are designed to facilitate the initial characterization of this compound, from primary screening for cytotoxic effects to more detailed mechanistic studies into potential signaling pathways. The successful implementation of these assays will enable researchers to determine the compound's therapeutic potential and guide further drug development efforts.

Experimental Workflow

A tiered approach is recommended for the systematic evaluation of a novel compound. This begins with broad screening assays to determine general cellular toxicity, followed by more specific assays to elucidate the mechanism of action.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Cytotoxicity_Assays Cytotoxicity Assays (MTT, LDH) Apoptosis_Assays Apoptosis vs. Necrosis (Annexin V/PI, Caspase Activity) Cytotoxicity_Assays->Apoptosis_Assays Active Compound Signaling_Pathways Signaling Pathway Analysis (Western Blot, Reporter Assays) Apoptosis_Assays->Signaling_Pathways Confirmed Apoptotic Induction

Caption: Tiered experimental workflow for compound evaluation.

Experimental Protocols

Cytotoxicity Assays

Cytotoxicity assays are fundamental in early drug discovery to assess the toxic properties of a compound on cells.

a) MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1][2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

b) Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with a damaged membrane.[2]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each supernatant sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine the percentage of cytotoxicity relative to a positive control (cells lysed with Triton X-100).

Apoptosis Assays

Apoptosis assays help to determine if the compound induces programmed cell death.

a) Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][4][5]

Protocol:

  • Cell Treatment: Treat cells with the compound at predetermined IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry within one hour.

b) Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[6]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the compound as described previously.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix and incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound

Cell LineAssayIncubation Time (h)IC50 (µM)
Cell Line AMTT24Value
48Value
72Value
Cell Line BMTT24Value
48Value
72Value
Cell Line ALDH24EC50 (µM)
48Value
72Value
Cell Line BLDH24Value
48Value
72Value

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase 3/7 Activity (Fold Change)
Cell Line AVehicleValueValue1.0
IC50ValueValueValue
2x IC50ValueValueValue
Cell Line BVehicleValueValue1.0
IC50ValueValueValue
2x IC50ValueValueValue

Signaling Pathway Analysis

Should the compound induce apoptosis, further investigation into the underlying signaling pathways is warranted. The PI3K/Akt and MAPK/ERK pathways are common regulators of cell survival and proliferation and are often dysregulated in diseases like cancer.[7][8][9]

G cluster_0 PI3K/Akt Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: The PI3K/Akt signaling pathway.

G cluster_1 MAPK/ERK Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: The MAPK/ERK signaling pathway.

To investigate the effect of this compound on these pathways, Western blotting can be employed to measure the phosphorylation status of key proteins such as Akt and ERK. A decrease in phosphorylation following compound treatment would suggest an inhibitory effect on the respective pathway.

References

Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of Hydrazone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrazone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antimicrobial effects. Their structural versatility allows for the synthesis of a wide array of derivatives with potent activity against various bacterial and fungal pathogens. Accurate and standardized in vitro antimicrobial susceptibility testing is crucial for the evaluation of these compounds, providing essential data on their potency and spectrum of activity. These application notes provide detailed protocols for determining the antimicrobial activity of hydrazone derivatives.

Key Experimental Protocols

Two primary methods are widely employed for the quantitative and qualitative assessment of the antimicrobial activity of hydrazone derivatives: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and the Agar Disc Diffusion method for preliminary screening of antimicrobial activity.

Broth Microdilution Method for MIC and MBC/MFC Determination

This method is used to determine the lowest concentration of a hydrazone derivative that inhibits the visible growth of a microorganism (MIC). Subsequently, the MBC or MFC can be determined by sub-culturing from the wells with no visible growth.

Materials:

  • Hydrazone derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)[1][2][3]

  • Standard antimicrobial agents (e.g., Gentamicin, Fluconazole) as positive controls

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Hydrazone Stock Solution: Dissolve the hydrazone derivative in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions are typically made in the appropriate broth.

  • Preparation of Microbial Inoculum:

    • Bacteria: Culture bacteria in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.[1]

    • Fungi: Grow fungi on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C. Prepare a suspension in sterile saline and adjust the turbidity to the 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the hydrazone stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in decreasing concentrations of the compound.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well.

  • Controls:

    • Positive Control: A well containing a standard antimicrobial agent.

    • Negative Control: A well containing the microbial inoculum and DMSO (at the highest concentration used for the compounds) to ensure the solvent does not inhibit microbial growth.[4]

    • Growth Control: A well containing only the microbial inoculum and broth.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[1][5]

  • MIC Determination: The MIC is the lowest concentration of the hydrazone derivative at which no visible growth is observed.[5] Growth can be assessed visually or by using a microplate reader.

  • MBC/MFC Determination: To determine the MBC or MFC, take an aliquot (e.g., 10 µL) from the wells showing no visible growth and plate it on a suitable agar medium (e.g., Mueller-Hinton Agar for bacteria, SDA for fungi). Incubate the plates at the appropriate temperature for 24-48 hours. The MBC/MFC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Agar Disc Diffusion Method

This method is a preliminary test to assess the antimicrobial activity of hydrazone derivatives. It is based on the diffusion of the compound from a paper disc into an agar medium inoculated with the test microorganism.

Materials:

  • Hydrazone derivatives

  • DMSO

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile paper discs (6 mm diameter)

  • Bacterial and fungal strains

  • Standard antimicrobial agent discs (positive control)

  • DMSO-impregnated discs (negative control)

Protocol:

  • Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify.

  • Preparation of Microbial Inoculum: Prepare a microbial suspension equivalent to the 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Plates: Evenly swab the surface of the agar plates with the microbial inoculum using a sterile cotton swab.

  • Application of Discs:

    • Impregnate sterile paper discs with a known concentration of the hydrazone derivative solution (e.g., 1000 µg/mL in DMSO).[1]

    • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 3-5 days for fungi.[5]

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (including the disc) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[5]

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be presented in a clear and organized manner to facilitate comparison between different hydrazone derivatives and against standard antimicrobial agents.

Table 1: Minimum Inhibitory Concentration (MIC) of Hydrazone Derivatives against Bacterial Strains

CompoundS. aureus (µg/mL)B. subtilis (µg/mL)E. coli (µg/mL)K. pneumoniae (µg/mL)P. aeruginosa (µg/mL)
Hydrazone A6432128256>512
Hydrazone B1.95 - 7.811.95 - 7.81>125>125>125
Hydrazone C6464128128256
Gentamicin0.50.25124

Data is hypothetical and for illustrative purposes. Actual values should be determined experimentally.

Table 2: Minimum Inhibitory Concentration (MIC) of Hydrazone Derivatives against Fungal Strains

CompoundC. albicans (µg/mL)C. parapsilosis (µg/mL)T. asahii (µg/mL)
Hydrazone D3216-328-16
Hydrazone E6464125
Fluconazole10.52

Data is hypothetical and for illustrative purposes. Actual values should be determined experimentally.[6][7][8][9]

Table 3: Zone of Inhibition (mm) of Hydrazone Derivatives against Bacterial Strains

Compound (Concentration)S. aureusB. subtilisE. coliK. pneumoniae
Hydrazone F (10 mg/mL)16.020.416.919.9
Gentamicin (10 µg)25282224

Data is based on representative values from the literature.[5]

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_mic Broth Microdilution (MIC/MBC) cluster_disk Agar Disc Diffusion prep_compound Prepare Hydrazone Stock Solution serial_dilution Serial Dilution in 96-Well Plate prep_compound->serial_dilution apply_discs Apply Impregnated Discs prep_compound->apply_discs prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_mic Inoculate Wells prep_inoculum->inoculate_mic inoculate_agar Inoculate Agar Plate prep_inoculum->inoculate_agar serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic determine_mbc Determine MBC/MFC read_mic->determine_mbc read_mic->determine_mbc inoculate_agar->apply_discs incubate_agar Incubate Plate apply_discs->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Potential Mechanism of Action of Hydrazone Derivatives

Some hydrazone derivatives have been suggested to exert their antimicrobial effect by inhibiting essential microbial enzymes, such as DNA gyrase, or by disrupting the cell membrane.

G hydrazone Hydrazone Derivative dna_gyrase DNA Gyrase hydrazone->dna_gyrase Inhibition cell_membrane Fungal Cell Membrane hydrazone->cell_membrane Disruption dna_replication DNA Replication dna_gyrase->dna_replication Required for cell_lysis Cell Lysis / Disruption cell_membrane->cell_lysis Leads to

Caption: Potential antimicrobial mechanisms of hydrazones.

References

Application Notes and Protocols for Assessing the Enzyme Inhibition Activity of Acetohydrazides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the enzyme inhibitory activity of acetohydrazide derivatives. Acetohydrazides are a versatile class of organic compounds utilized in the synthesis of various heterocyclic compounds and are of significant interest in pharmaceutical chemistry and drug discovery.[1][2] Their ability to act as enzyme inhibitors makes them promising candidates for the development of novel therapeutics. This document focuses on methods to evaluate their inhibitory potential against key enzyme targets, primarily Monoamine Oxidases (MAOs) and Histone Deacetylases (HDACs), with additional mentions of other relevant enzymes.

Inhibition of Monoamine Oxidases (MAOs)

Application Note:

Monoamine oxidases (MAOs) are mitochondrial enzymes crucial for the catabolism of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[3][4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor selectivity.[3][4] Inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are used in the management of Parkinson's and Alzheimer's diseases.[3][4] Several acetohydrazide derivatives have been synthesized and evaluated as potent and selective MAO inhibitors, making this a significant area of research.[5]

Quantitative Data on MAO Inhibition:

The inhibitory activity of compounds is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.[6]

CompoundTargetIC50 (µM)Reference InhibitorTargetIC50 (µM)
Acyl Hydrazones Positive Controls
ACH10MAO-B0.14ClorgylineMAO-AAssay Specific
ACH14MAO-B0.15SelegilineMAO-BAssay Specific
ACH13MAO-B0.18Safinamide mesylateMAO-BAssay Specific
ACH8MAO-B0.20l-Deprenyl HClMAO-AAssay Specific
ACH3MAO-B0.22l-Deprenyl HClMAO-BAssay Specific
Flavonoids
3′,4′,7-trihydroxyflavoneMAO-A7.57 ± 0.14
CalycosinMAO-B7.19 ± 0.32

Table 1: IC50 values of selected acyl hydrazone derivatives and reference compounds against MAO-A and MAO-B. Data sourced from multiple studies.[5][7]

Experimental Protocols for MAO Inhibition Assays:

A variety of methods can be employed to determine the MAO inhibitory activity of acetohydrazides.

Protocol 1: Continuous Spectrophotometric Assay [5]

This assay continuously monitors the change in absorbance resulting from the enzymatic reaction.

  • Principle: The activity of MAO-A and MAO-B is determined by monitoring the change in absorbance at 316 nm and 250 nm for the substrates kynuramine and benzylamine, respectively.

  • Materials:

    • Recombinant human MAO-A and MAO-B

    • Kynuramine (substrate for MAO-A)

    • Benzylamine (substrate for MAO-B)

    • Test acetohydrazide derivatives

    • 50 mM sodium phosphate buffer (pH 7.2)

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture (0.5 mL) containing 50 mM sodium phosphate buffer (pH 7.2).

    • Add the respective substrate: 0.06 mM kynuramine for MAO-A or 0.30 mM benzylamine for MAO-B.

    • Add various concentrations of the test acetohydrazide inhibitor.

    • Initiate the reaction by adding the MAO enzyme.

    • Continuously monitor the change in absorbance at the appropriate wavelength for 30 minutes at 25°C.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

    • IC50 values are determined from a dose-response curve.

Protocol 2: Fluorimetric Assay

This is a sensitive, high-throughput adaptable assay.

  • Principle: MAO reacts with a substrate (e.g., p-tyramine) to produce hydrogen peroxide (H2O2). The H2O2 is then detected using a fluorimetric method (λex = 530 nm / λem = 585 nm).

  • Materials:

    • MAO Assay Kit (e.g., Sigma-Aldrich MAK136) containing assay buffer, p-tyramine, HRP enzyme, dye reagent, and specific inhibitors (clorgyline for MAO-A, pargyline for MAO-B).

    • 96-well black plates with clear bottoms.

    • Fluorescence multiwell plate reader.

  • Procedure:

    • Prepare test acetohydrazide solutions at various concentrations.

    • In a 96-well plate, add 45 µL of the sample to two separate wells (one for the sample and one for a sample control).

    • Add 5 µL of water to the sample well and 5 µL of the specific inhibitor (clorgyline for MAO-A or pargyline for MAO-B) to the control well.

    • Mix and incubate at room temperature for 10 minutes.

    • Prepare a master reaction mix according to the kit instructions (containing assay buffer, dye reagent, HRP enzyme, and p-tyramine).

    • Add the master mix to each well to initiate the reaction.

    • Incubate the plate, protected from light, at the temperature specified by the kit (e.g., 37°C).

    • Measure the fluorescence at λex = 530 nm and λem = 585 nm.

    • Calculate the percent inhibition and determine the IC50 value.

Protocol 3: Chemiluminescent Assay [7]

This is another highly sensitive assay suitable for high-throughput screening.

  • Principle: This assay uses a luminogenic substrate that is converted into a luciferin derivative by MAO. This product then reacts with luciferase to generate a light signal that is proportional to MAO activity.

  • Materials:

    • MAO-Glo™ Assay Kit (Promega)

    • White, opaque 96-well plates

    • Luminometer

  • Procedure:

    • Add MAO enzyme, test acetohydrazide compound, and MAO substrate to the wells of a white, opaque 96-well plate.

    • Incubate at room temperature.

    • Add a reconstituted Luciferin Detection Reagent to all wells. This reagent stops the MAO reaction and initiates the light-generating reaction.

    • Incubate for a short period at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition and determine the IC50 value using the formula: % Inhibition = (Ac - As) / Ac * 100, where Ac is the absorbance of the control and As is the absorbance of the sample.[7]

Diagrams for MAO Inhibition:

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Enzyme (MAO-A/B) - Substrate - Buffer - Inhibitor (Acetohydrazide) C Add Reagents to 96-Well Plate A->C B Prepare Serial Dilutions of Acetohydrazide B->C D Incubate at Controlled Temperature C->D E Measure Signal (Absorbance, Fluorescence, or Luminescence) D->E F Calculate Percent Inhibition E->F G Plot Dose-Response Curve F->G H Determine IC50 Value G->H MAO_Signaling_Pathway cluster_neuron Presynaptic Neuron NT Neurotransmitters (Dopamine, Serotonin) MAO Monoamine Oxidase (MAO) NT->MAO Degradation Vesicle Vesicular Storage NT->Vesicle Storage Metabolites Inactive Metabolites MAO->Metabolites Inhibitor Acetohydrazide (MAO Inhibitor) Inhibitor->MAO Inhibition HDAC_Mechanism cluster_chromatin Chromatin Regulation cluster_histone_acetylated Acetylated Histone cluster_histone_deacetylated Deacetylated Histone HAT Histone Acetyltransferase (HAT) Histone_Ac Histone Tail (with Acetyl group) HAT->Histone_Ac Adds Acetyl Group HDAC Histone Deacetylase (HDAC) Histone Histone Tail (no Acetyl group) HDAC->Histone Removes Acetyl Group Histone_Ac->HDAC DNA_Open Open Chromatin (Euchromatin) Histone_Ac->DNA_Open Gene_On Gene Transcription ACTIVE DNA_Open->Gene_On Histone->HAT DNA_Closed Condensed Chromatin (Heterochromatin) Histone->DNA_Closed Gene_Off Gene Transcription INACTIVE DNA_Closed->Gene_Off Inhibitor Acetohydrazide (HDAC Inhibitor) Inhibitor->HDAC Inhibition Logical_Relationship cluster_research Inhibitor Discovery & Characterization A Synthesize Acetohydrazide Derivatives B Primary Screening: High-Throughput Assays A->B C Hit Identification B->C D Secondary Assays: IC50 Determination C->D E Kinetic Studies: Determine Mode of Inhibition D->E F Lead Optimization E->F

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide synthesis.

Experimental Protocols

The synthesis of the target compound is a two-step process involving the preparation of the key intermediates, 2-(4-benzylpiperazin-1-yl)acetohydrazide and 3-allyl-2-hydroxybenzaldehyde, followed by their condensation.

Protocol 1: Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide

This protocol involves a two-step reaction starting from 1-benzylpiperazine and ethyl chloroacetate.

Step 1: Synthesis of ethyl 2-(4-benzylpiperazin-1-yl)acetate

  • In a round-bottom flask, dissolve 1-benzylpiperazine (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent such as acetonitrile or ethanol.

  • Cool the mixture in an ice bath.

  • Add ethyl chloroacetate (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove triethylamine hydrochloride salt.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to obtain ethyl 2-(4-benzylpiperazin-1-yl)acetate.

Step 2: Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide

  • Dissolve ethyl 2-(4-benzylpiperazin-1-yl)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield 2-(4-benzylpiperazin-1-yl)acetohydrazide.

Protocol 2: Synthesis of 3-allyl-2-hydroxybenzaldehyde

This synthesis is achieved via a Claisen rearrangement of 2-(allyloxy)benzaldehyde.

Step 1: Synthesis of 2-(allyloxy)benzaldehyde

  • To a solution of salicylaldehyde (1 equivalent) in acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Add allyl bromide (1.2 equivalents) and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and evaporate the solvent.

  • The crude product can be purified by column chromatography to give 2-(allyloxy)benzaldehyde.

Step 2: Claisen Rearrangement to 3-allyl-2-hydroxybenzaldehyde

  • Heat 2-(allyloxy)benzaldehyde neat or in a high-boiling solvent like N,N-diethylaniline at 180-220 °C for 2-4 hours.[1]

  • Monitor the rearrangement by TLC.

  • Cool the reaction mixture and purify the product directly by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-allyl-2-hydroxybenzaldehyde.

Protocol 3: Synthesis of this compound
  • Dissolve 2-(4-benzylpiperazin-1-yl)acetohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add 3-allyl-2-hydroxybenzaldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the solvent volume under vacuum and induce crystallization by adding a non-polar solvent like hexane or by cooling.

  • The crude product can be further purified by recrystallization from ethanol or methanol to yield the final product.

Troubleshooting Guide & FAQs

Issue Potential Cause Troubleshooting Steps
Low Yield of Final Product Incomplete reaction.- Increase reaction time and continue to monitor by TLC.- Increase the amount of catalyst (glacial acetic acid) slightly.- Ensure anhydrous conditions, as water can reverse the reaction. Consider using a Dean-Stark trap to remove water azeotropically if using a solvent like toluene.
Side reactions.- The allyl group can potentially undergo side reactions at high temperatures or in the presence of strong acids. Use milder reaction conditions if possible.- The phenolic hydroxyl group can sometimes interfere with the reaction. While generally not an issue in this condensation, if problems persist, protection of the hydroxyl group could be considered, followed by deprotection.
Difficulty in purification leading to product loss.- Optimize the recrystallization solvent system. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexane) might be necessary.- If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce solidification.[2]
Reaction Stalls / Incomplete Conversion Insufficient catalyst activity.- While acetic acid is a common catalyst, other catalysts like a few drops of sulfuric acid can be tried, but with caution due to potential side reactions.[3]
Steric hindrance from the substituted aldehyde.- Increase the reaction temperature and/or reaction time.
Reversibility of the reaction.- As mentioned, remove water formed during the reaction using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate.
Formation of Oily Product Instead of Solid Impurities present in the product.- Ensure the starting materials are pure.- Purify the crude product using column chromatography on silica gel. A small amount of triethylamine (e.g., 1%) can be added to the eluent to prevent streaking if the compound is basic.[2]
The product itself is an oil at room temperature.- Attempt to form a salt (e.g., hydrochloride salt) which is often a crystalline solid.- If the product is for further reaction, it may be possible to use the oily product directly if it is sufficiently pure.
Multiple Spots on TLC of the Final Product Presence of starting materials.- Optimize reaction time and stoichiometry.
Formation of byproducts.- A common byproduct in hydrazone synthesis is the azine, formed from the reaction of the aldehyde with the already formed hydrazone. This can sometimes be minimized by using a slight excess of the hydrazide.
Decomposition of the product.- Hydrazones can sometimes be unstable on silica gel.[4] If using column chromatography, it should be performed relatively quickly. Neutralizing the silica gel with triethylamine in the eluent can also help.

Quantitative Data Summary

The following tables provide typical reaction parameters and their impact on yield for hydrazone synthesis, based on literature for analogous compounds.

Table 1: Effect of Solvent on Reaction Time and Yield

SolventTypical Reaction Time (hours)Typical Yield (%)Notes
Ethanol2 - 680 - 95Good solvent for both reactants, product often precipitates upon cooling.
Methanol2 - 680 - 95Similar to ethanol, good for dissolving reactants.
Toluene4 - 1285 - 98Allows for azeotropic removal of water with a Dean-Stark trap, which can drive the reaction to completion and increase yield.
Acetic Acid1 - 475 - 90Can act as both solvent and catalyst, but may lead to side reactions if heated for prolonged periods.

Table 2: Effect of Catalyst on Reaction Rate

CatalystAmountEffect on Reaction RateNotes
Glacial Acetic AcidCatalytic (2-3 drops)Significant increaseMost common and effective catalyst for this reaction.
Sulfuric AcidCatalytic (1 drop)Very rapid reactionUse with caution, can lead to charring and side reactions, especially with sensitive functional groups.[3]
No Catalyst-Very slowThe reaction may proceed without a catalyst but will require much longer reaction times or higher temperatures.

Visualizations

SynthesisWorkflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_product Final Product Synthesis A 1-Benzylpiperazine + Ethyl Chloroacetate B Ethyl 2-(4-benzylpiperazin-1-yl)acetate A->B Alkylation (Triethylamine, Acetonitrile) C 2-(4-benzylpiperazin-1-yl)acetohydrazide B->C Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) G Condensation Reaction C->G D Salicylaldehyde + Allyl Bromide E 2-(Allyloxy)benzaldehyde D->E Williamson Ether Synthesis (K2CO3, Acetone, Reflux) F 3-Allyl-2-hydroxybenzaldehyde E->F Claisen Rearrangement (Heat, 180-220°C) F->G H (E)-N'-(3-allyl-2-hydroxybenzylidene)- 2-(4-benzylpiperazin-1-yl)acetohydrazide G->H Acid Catalysis (Glacial Acetic Acid, Ethanol, Reflux)

Caption: Experimental workflow for the synthesis of the target compound.

Troubleshooting A Low Yield or Incomplete Reaction B Incomplete Reaction? A->B C Side Reactions? A->C D Purification Issues? A->D E Increase reaction time/catalyst B->E F Remove water (Dean-Stark) B->F G Check for azine formation C->G H Consider milder conditions C->H I Optimize recrystallization D->I J Triturate oily product D->J K Use column chromatography D->K

References

Technical Support Center: Overcoming Solubility Challenges of Acetohydrazide Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with acetohydrazide compounds during biological assays.

Troubleshooting Guide: Compound Precipitation and Aggregation

This guide is designed to help you identify and resolve common solubility problems that may arise during your experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer/media The compound has low aqueous solubility, and the concentration exceeds its solubility limit in the final assay buffer.1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is at the highest tolerable level for your assay to aid solubility. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity. 2. Serial Dilutions in Co-solvent: Perform serial dilutions in the organic solvent (e.g., 100% DMSO) before the final dilution into the aqueous buffer. 3. Incremental Addition: When preparing the final solution, add the compound stock to the aqueous buffer with gentle but continuous vortexing or stirring to promote rapid dissolution and prevent localized high concentrations.
Cloudiness or precipitate observed in stock solution (e.g., in DMSO) The compound may have limited solubility even in organic solvents, especially at high concentrations or after freeze-thaw cycles. Water absorption by DMSO can also reduce solubility.1. Gentle Warming: Warm the stock solution in a water bath at 37°C. 2. Sonication: Use a bath sonicator to treat the stock solution. This can help break up aggregates and re-dissolve the compound.[1][2][3] 3. Prepare Fresh Stock: If precipitation persists, prepare a fresh stock solution. Consider making the stock at a lower concentration if solubility is a persistent issue.
Precipitation in 96-well plates during incubation The compound may be precipitating over time due to temperature changes, interaction with plate material, or reaching equilibrium at a concentration above its solubility limit.1. Pre-treatment of Aqueous Solution: Add the organic solvent to the aqueous media before adding the compound stock. This can help to create a more favorable environment for dissolution. 2. Washing Step: For cell-based assays like the MTT assay, if precipitation occurs during treatment, gently wash the wells with media to remove the precipitate before adding the MTT reagent.[4] 3. Solubility Assessment: Determine the kinetic solubility of your compound in the final assay buffer using a method like nephelometry to ensure you are working below the solubility limit.[5][6]
Inconsistent or non-reproducible assay results This can be a result of compound aggregation, where small molecules form colloidal particles that can nonspecifically inhibit enzymes or interfere with assay readouts.1. Include Detergents: Add a small amount of a non-ionic detergent (e.g., Triton X-100 or Tween-20) to the assay buffer to help break up aggregates. 2. Centrifugation: Before use, centrifuge the stock solution at high speed to pellet any aggregates and use the supernatant. 3. Dynamic Light Scattering (DLS): Use DLS to check for the presence of aggregates in your compound solution.
Low bioavailability in in vivo studies Poor aqueous solubility leads to low absorption from the gastrointestinal tract.1. Formulation with Cyclodextrins: Formulate the compound with a cyclodextrin derivative (e.g., HP-β-CD or SBE-β-CD) to form an inclusion complex with improved solubility.[7][8][9][10] 2. Lipid-Based Formulations: For highly lipophilic compounds, consider lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS).[11][12][13] 3. Particle Size Reduction: Micronization or nanonization of the solid compound can increase the surface area for dissolution.[11][14]

Frequently Asked Questions (FAQs)

1. What is the best initial solvent for dissolving acetohydrazide compounds?

Dimethyl sulfoxide (DMSO) is the most commonly used initial solvent due to its high solubilizing power for a wide range of organic molecules.[2] However, it is important to use anhydrous DMSO as water absorption can decrease the solubility of some compounds.

2. What is the maximum concentration of DMSO that can be used in cell-based assays?

Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[2] However, some sensitive or primary cell lines may require lower concentrations (e.g., <0.1%). It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration in your assay.

3. My compound dissolves in 100% DMSO but precipitates when I add it to my aqueous assay buffer. What should I do?

This is a common issue for poorly soluble compounds. Here are a few strategies to address this:

  • Increase the final DMSO concentration in your assay buffer, if your cells can tolerate it.

  • Change the order of addition: Try adding the DMSO stock to a small volume of buffer first, and then add this mixture to the rest of the buffer with vigorous mixing.

  • Use a co-solvent: In some cases, a mixture of solvents (e.g., DMSO and ethanol) can provide better solubility than a single solvent.

  • Employ solubilizing agents: Consider using cyclodextrins or other solubilizing excipients in your assay buffer.[8][9][10]

4. How can I determine the aqueous solubility of my acetohydrazide compound?

A common high-throughput method is kinetic solubility assessment using laser nephelometry .[5][6] This technique measures the light scattering caused by precipitated particles as the compound is diluted from a DMSO stock into an aqueous buffer. This allows for a rapid determination of the concentration at which the compound begins to precipitate.

5. What are cyclodextrins and how do they improve solubility?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like many acetohydrazide compounds, within their hydrophobic core, forming an "inclusion complex." This complex has a hydrophilic exterior, which allows it to dissolve in aqueous solutions, thereby increasing the apparent solubility of the guest molecule.[7][8][9][10]

6. Can pH adjustment improve the solubility of my acetohydrazide compound?

Yes, if your compound is ionizable. Acetohydrazides contain a basic hydrazide group. For basic compounds, solubility generally increases as the pH of the solution is decreased.[15] Therefore, slightly acidifying your buffer (if your assay permits) could improve solubility. Conversely, if the acetohydrazide derivative has an acidic functional group, increasing the pH may enhance solubility. It is important to determine the pKa of your compound to predict the effect of pH on its solubility.

Experimental Protocols

Protocol 1: Preparation of Acetohydrazide Stock Solution and Working Solutions
  • Preparation of High-Concentration Stock Solution:

    • Weigh out the desired amount of the acetohydrazide compound into a sterile, conical microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired high concentration (e.g., 10-50 mM).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes.[1][2][3]

    • Visually inspect the solution for any remaining particulate matter. If necessary, repeat the vortexing and sonication steps.

    • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Preparation of Working Solutions for Cell-Based Assays:

    • Thaw a fresh aliquot of the high-concentration stock solution.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate stock concentrations.

    • For the final dilution into cell culture medium, ensure the final DMSO concentration does not exceed the tolerance limit of your cells (typically ≤ 0.5%).

    • To prepare the final working solution, add the intermediate DMSO stock to the pre-warmed cell culture medium and immediately vortex to ensure rapid and uniform mixing. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM stock to 1 mL of medium.

Protocol 2: Using Cyclodextrins to Enhance Solubility
  • Preparation of Cyclodextrin Stock Solution:

    • Prepare a stock solution of a suitable cyclodextrin (e.g., 100 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water).

    • Stir and gently warm if necessary to fully dissolve the cyclodextrin.

    • Sterile filter the solution through a 0.22 µm filter.

  • Preparation of Acetohydrazide-Cyclodextrin Complex:

    • Prepare a high-concentration stock of the acetohydrazide compound in an appropriate organic solvent (e.g., DMSO or ethanol).

    • In a separate tube, add the desired volume of the cyclodextrin stock solution.

    • While vigorously vortexing the cyclodextrin solution, slowly add the acetohydrazide stock solution.

    • Allow the mixture to incubate at room temperature for at least 1 hour with continuous stirring or shaking to facilitate the formation of the inclusion complex.

    • This acetohydrazide-cyclodextrin complex solution can then be further diluted in the aqueous assay buffer.

Quantitative Data on Solubility

Solvent/Method Typical Solubility Range for Poorly Soluble Compounds Notes
Aqueous Buffer (e.g., PBS) < 1 µM to 10 µMHighly variable depending on the compound's lipophilicity.
DMSO 10 mM - 100 mMGenerally high, but can be limited for very crystalline or "brick dust" compounds.
Ethanol 1 mM - 50 mMOften a good alternative or co-solvent with DMSO.
Aqueous Buffer with 0.5% DMSO 10 µM - 100 µMA common starting point for cell-based assays.
Aqueous Buffer with Cyclodextrins (e.g., 10 mM HP-β-CD) 50 µM - 500 µMCan significantly increase aqueous solubility. The degree of enhancement depends on the binding affinity of the compound for the cyclodextrin.[7][8][9][10]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Addressing Solubility Issues

experimental_workflow start Start with Acetohydrazide Compound dissolve_dmso Dissolve in 100% DMSO (e.g., 10-50 mM) start->dissolve_dmso check_solubility1 Visually Inspect for Precipitation dissolve_dmso->check_solubility1 sonicate_warm Sonicate and/or Warm (37°C) check_solubility1->sonicate_warm Precipitate Observed prepare_dilutions Prepare Serial Dilutions in Assay Buffer check_solubility1->prepare_dilutions Fully Dissolved sonicate_warm->check_solubility1 check_solubility2 Observe for Precipitation prepare_dilutions->check_solubility2 proceed_assay Proceed with Biological Assay check_solubility2->proceed_assay No Precipitation troubleshoot Troubleshoot Solubility check_solubility2->troubleshoot Precipitation Occurs use_cyclodextrin Use Cyclodextrins troubleshoot->use_cyclodextrin adjust_ph Adjust pH troubleshoot->adjust_ph change_solvent Change Co-solvent System troubleshoot->change_solvent use_cyclodextrin->prepare_dilutions adjust_ph->prepare_dilutions change_solvent->prepare_dilutions PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription mTOR->Transcription Acetohydrazide Acetohydrazide Inhibitor Acetohydrazide->PI3K Acetohydrazide->Akt GrowthFactor Growth Factor GrowthFactor->RTK

References

Optimization of reaction conditions for benzylidenehydrazide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of benzylidenehydrazides.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for benzylidenehydrazide synthesis?

A1: The synthesis of benzylidenehydrazides typically involves the condensation reaction between a hydrazide and a benzaldehyde derivative. The lone pair of electrons on the primary amine nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the benzaldehyde. This is followed by the elimination of a water molecule to form the benzylidenehydrazide product, which contains an azomethine (-N=CH-) group.[1][2]

Q2: How can I monitor the progress of the reaction?

A2: The completion of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[2] A spot of the reaction mixture is applied to a TLC plate alongside the starting materials (hydrazide and benzaldehyde). The reaction is considered complete when the spots corresponding to the starting materials disappear, and a new spot corresponding to the product appears.

Q3: What are some common solvents used for this synthesis?

A3: Ethanol is a commonly used solvent for the synthesis of benzylidenehydrazides, often under reflux conditions.[2] However, solvent-free conditions, particularly in microwave-assisted synthesis, have also been shown to be effective.[3][4][5]

Q4: Are there any alternative energy sources to conventional heating for this synthesis?

A4: Yes, microwave irradiation and ultrasound are effective green chemistry approaches that can significantly reduce reaction times and improve yields.[3][6][7][8][9][10] Microwave-assisted synthesis can be completed in as little as 8-10 minutes with yields ranging from 62-80%.[3][4][5] Ultrasound-assisted synthesis also offers shorter reaction times and good to excellent yields (60-94%).[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.- Monitor the reaction closely using TLC to ensure it has gone to completion.[2]- Increase the reaction time or temperature. For conventional heating, ensure adequate reflux. For microwave or ultrasound-assisted synthesis, optimize the irradiation time and power.[3][7]
Purity of reactants.- Ensure the benzaldehyde and hydrazide starting materials are pure. Impurities in benzaldehyde, for instance, can interfere with the reaction.
Suboptimal stoichiometry.- While a 1:1 molar ratio of hydrazide to benzaldehyde is typical, a slight excess of one reactant may be beneficial. This should be optimized on a case-by-case basis.
Inefficient product isolation.- After the reaction, the product often precipitates upon cooling or evaporation of the solvent. Ensure complete precipitation before filtration. Washing the precipitate with a suitable solvent can remove soluble impurities.[2]
Impure Product (Multiple Spots on TLC) Presence of unreacted starting materials.- Extend the reaction time or consider a slight adjustment in the stoichiometry of the reactants.
Formation of side products.- Dibenzylidenehydrazine can be a potential side product if the hydrazine hydrate reacts with two molecules of benzaldehyde. Controlling the stoichiometry is crucial to minimize this. - Optimize reaction conditions (temperature, catalyst) to favor the formation of the desired product.
Inadequate purification.- Recrystallization from a suitable solvent, such as ethanol, is a common and effective method for purifying the final product.[2]
Reaction Not Progressing Inactive catalyst (if used).- If using a catalyst, ensure it is active and used in the appropriate amount. While many benzylidenehydrazide syntheses proceed without a catalyst, acidic or basic catalysts can sometimes be employed.
Low reaction temperature.- Ensure the reaction mixture reaches the optimal temperature for the chosen solvent and method (e.g., reflux temperature for ethanol).

Data Presentation

Table 1: Comparison of Different Synthesis Methods for Benzylidenehydrazides

Synthesis MethodSolventReaction TimeYield (%)Reference
Conventional HeatingEthanol4 hours71[6]
Conventional HeatingEthanolNot SpecifiedAppreciable[2]
Microwave-assistedSolvent-free8-10 minutes62-80[3][4][5]
Microwave-assistedEthanol/Glacial Acetic AcidNot SpecifiedGood[11]
Ultrasound-assistedEthanol6-7 minutes60-94[7]

Table 2: Yields of Various Substituted Benzylidenehydrazides

CompoundSubstituent on BenzaldehydeYield (%)Reference
N'-Benzylidene-2-hydroxybenzohydrazide2-hydroxy62-80[3][4][5]
N'-(4-methylphenyl)ethylidene]benzohydrazide4-methyl (from acetophenone)71[6]
Various BenzylidenehydrazidesVarious70-99[12]

Experimental Protocols

General Protocol for Conventional Synthesis of Benzylidenehydrazides
  • Dissolve the hydrazide (1 equivalent) in ethanol in a round-bottom flask.

  • Add the substituted benzaldehyde (1 equivalent) to the solution.

  • Add a few drops of a suitable catalyst, such as glacial acetic acid, if required.

  • Reflux the reaction mixture for several hours (typically 2-4 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any soluble impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzylidenehydrazide.[2]

Protocol for Microwave-Assisted Solvent-Free Synthesis
  • Thoroughly mix the hydrazide (1 equivalent) and the substituted benzaldehyde (1 equivalent) in a microwave-safe vessel to form a paste.

  • Subject the mixture to microwave irradiation (e.g., 160-320 W) for a short period (e.g., 8-10 minutes), with intermittent stirring if possible.[3][8]

  • Monitor the reaction progress by TLC.

  • After completion, wash the resulting solid with water and then purify by recrystallization from ethanol.[3]

Visualizations

experimental_workflow start Start reactants Mix Hydrazide and Benzaldehyde in Solvent start->reactants reaction Heating (Conventional, Microwave, or Ultrasound) reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete isolation Product Isolation (Cooling & Filtration) monitoring->isolation Complete purification Purification (Recrystallization) isolation->purification product Pure Benzylidenehydrazide purification->product troubleshooting_workflow start Low Yield or Impure Product check_completion Is the reaction complete? (TLC) start->check_completion incomplete Increase reaction time/temperature check_completion->incomplete No check_purity Check purity of starting materials check_completion->check_purity Yes incomplete->start impure_reactants Purify reactants check_purity->impure_reactants Impure check_stoichiometry Optimize reactant stoichiometry check_purity->check_stoichiometry Pure impure_reactants->start optimize_stoichiometry Adjust molar ratios check_stoichiometry->optimize_stoichiometry check_purification Is purification effective? check_stoichiometry->check_purification Optimized optimize_stoichiometry->start optimize_purification Optimize recrystallization solvent/technique check_purification->optimize_purification No success Improved Yield/Purity check_purification->success Yes optimize_purification->start

References

Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays with Hydrazone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during cytotoxicity assays with hydrazone compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: Why am I observing high variability in my IC50 values for the same hydrazone compound across replicate experiments?

A1: High variability in IC50 values for hydrazone compounds can stem from several factors related to their chemical nature and handling:

  • Compound Stability and Hydrolysis: Hydrazone compounds can be susceptible to hydrolysis, especially in aqueous environments like cell culture media.[1][2][3] The stability of the hydrazone bond is often pH-dependent, with increased degradation observed under acidic conditions.[1][4][5] Even slight variations in the pH of your culture medium can lead to inconsistent levels of the active compound over the incubation period.

    • Troubleshooting:

      • pH Monitoring: Regularly monitor the pH of your cell culture medium.

      • Fresh Preparation: Prepare fresh stock solutions of your hydrazone compound for each experiment. Avoid repeated freeze-thaw cycles.[6]

      • Stability Assessment: If variability persists, consider performing a stability study of your compound in the specific cell culture medium used at 37°C over the time course of your experiment.[4] This can be analyzed by techniques like HPLC.[4]

  • Solubility Issues: Hydrazone derivatives can have poor solubility in aqueous media, leading to precipitation and inconsistent concentrations in your assay wells.[7][8]

    • Troubleshooting:

      • Solvent Selection: Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in the culture medium.

      • Final Solvent Concentration: Keep the final concentration of the organic solvent in the culture medium low (typically <0.5%) and consistent across all wells, including controls.

      • Visual Inspection: Before and during the experiment, visually inspect the wells under a microscope for any signs of compound precipitation.

      • Solubility Enhancement: For compounds with persistent solubility issues, consider using techniques like formulation with solubilizing agents, though these should be tested for their own cytotoxicity first.

Q2: My MTT assay results show an increase in absorbance at higher concentrations of my hydrazone compound, suggesting increased cell viability. What could be the cause?

A2: This is a common artifact that can be caused by the chemical interference of your compound with the MTT assay itself.

  • Chemical Reduction of MTT: Some compounds can chemically reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, making the compound appear less cytotoxic or even proliferative.

    • Troubleshooting:

      • Cell-Free Control: Set up a control plate with your compound at various concentrations in the culture medium but without any cells. Add the MTT reagent and solubilizing agent as you would in your experiment. If you observe a color change, it indicates direct chemical reduction of MTT by your compound.

      • Alternative Assays: If interference is confirmed, switch to a different cytotoxicity assay that has a different detection principle, such as the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, or the XTT assay.[9]

  • Interaction with Phenol Red: Phenol red, a common pH indicator in cell culture media, can interfere with colorimetric assays.[10][11][12][13] It has its own absorbance spectrum that can overlap with that of the formazan product.[10]

    • Troubleshooting:

      • Use Phenol Red-Free Medium: Perform the cytotoxicity assay using a phenol red-free version of your cell culture medium.[10][12] This is particularly important for colorimetric assays.

      • Background Correction: If using medium with phenol red is unavoidable, ensure you have proper background control wells containing medium and the compound but no cells, to subtract the absorbance contribution of the medium and compound.

Q3: I am seeing a discrepancy between the results of my MTT, XTT, and LDH assays for the same hydrazone compound. Why is this happening?

A3: Discrepancies between different cytotoxicity assays are not uncommon and often arise because they measure different cellular parameters.[9]

  • MTT and XTT Assays: These assays measure metabolic activity, specifically the activity of mitochondrial dehydrogenases.[14] A compound might inhibit these enzymes without immediately causing cell death, leading to a decrease in the MTT/XTT signal but no change in the LDH signal.

  • LDH Assay: This assay measures the release of lactate dehydrogenase from cells with compromised plasma membranes, which is an indicator of necrosis or late-stage apoptosis.[15][16] A compound that induces apoptosis might show a delayed increase in LDH release compared to the decrease in metabolic activity.

  • Troubleshooting:

    • Time-Course Experiment: Perform a time-course experiment to understand the kinetics of cell death induced by your compound. You might observe a decrease in metabolic activity at earlier time points, followed by an increase in LDH release at later time points.

    • Mechanism of Action: Consider the potential mechanism of action of your hydrazone compound. If it is known to induce apoptosis, you could use an apoptosis-specific assay, such as Annexin V/PI staining, to confirm the mode of cell death.[17]

Data Presentation

Table 1: Example IC50 Values of Hydrazone Derivatives in Various Cancer Cell Lines

Compound ClassCell LineAssayIC50 (µM)Reference
Pyrazolopyridothiazine-based hydrazone (GH11)HTC116MTT, SRB~0.5[18]
Hydrazone-isatin derivatives (H5, H6, H7)Melanoma & Colon CancerNot SpecifiedSurpassed conventional chemotherapy[17]
N'-benzylidene-2-[(4-(4-methoxyphenyl)pyrimidin- 2-yl)thio]acetohydrazide (3g)5RP7 (rat embryonic fibroblast)Not Specified<0.97 µg/mL[11]
Isoniazid–hydrazone analogue (Compound 10)DLD-1 (colon cancer)MTT< cisplatin[19]
Hydrazide-hydrazone derivative (Compound 28)HCT-116 (colon cancer)Not SpecifiedNot Specified[20][21]
4-hydroxy-3-methoxybenzylidene hydrazinyl (H3l)MCF-7 (breast cancer)Not SpecifiedComparable to Staurosporine[17]

Note: This table presents a selection of reported IC50 values to illustrate the range of activities observed for hydrazone compounds. Direct comparison of values should be done with caution due to variations in experimental conditions.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is adapted from standard procedures and is intended as a general guideline.[9][14][22][23]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the hydrazone compound. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay Protocol

This protocol is based on commercially available kits and general procedures.[6][24][25][26][27]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add the prepared XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is often used for background subtraction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This protocol is a general guideline for LDH assays.[15][16][28][29][30]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction (Optional): Add a stop solution if provided in the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental wells relative to the spontaneous and maximum release controls.

Visualizations

Troubleshooting Workflow for Inconsistent Cytotoxicity Results

start Inconsistent Cytotoxicity Results check_variability High variability in IC50 values? start->check_variability check_increase Increased absorbance at high concentrations? start->check_increase check_discrepancy Discrepancy between different assays? start->check_discrepancy solubility Check for compound precipitation check_variability->solubility Yes interference Perform cell-free assay check_increase->interference Yes mechanism Consider different mechanisms of cell death check_discrepancy->mechanism Yes stability Assess compound stability in media (pH, time) solubility->stability No solubility_yes Improve solubility: - Optimize solvent - Fresh stock solutions solubility->solubility_yes Yes stability_yes Control for stability: - Monitor media pH - Use fresh solutions stability->stability_yes Yes phenol_red Use phenol red-free medium interference->phenol_red No interference_yes Compound interferes with assay. Switch to alternative assay (e.g., LDH). interference->interference_yes Yes phenol_red_yes Eliminate phenol red interference. phenol_red->phenol_red_yes Yes time_course Perform a time-course experiment mechanism->time_course No mechanism_yes Use mechanism-specific assays (e.g., Annexin V for apoptosis). mechanism->mechanism_yes Yes time_course_yes Analyze kinetics of cell death. time_course->time_course_yes Yes

Caption: Troubleshooting decision tree for inconsistent cytotoxicity assay results.

General Experimental Workflow for Cytotoxicity Assays

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Hydrazone Compound Stock Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay_reagent Addition of Assay Reagent (MTT, XTT, or for LDH, supernatant collection) incubation->assay_reagent measurement Absorbance Measurement assay_reagent->measurement calculation Calculation of % Viability/Cytotoxicity measurement->calculation results IC50 Determination calculation->results

Caption: A generalized experimental workflow for cytotoxicity assays.

Simplified Signaling Pathway for Hydrazone-Induced Apoptosis

Hydrazone Hydrazone Compound ROS Increased Reactive Oxygen Species (ROS) Hydrazone->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified signaling pathway of hydrazone-induced apoptosis.

References

Method development for the quantification of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide in various biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation

Question: I am observing low recovery of the analyte from plasma samples. What are the potential causes and solutions?

Answer: Low recovery during sample preparation can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Protein Precipitation Issues:

    • Incomplete Precipitation: Ensure the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma is optimal, typically 3:1 (v/v).[1] Inefficient precipitation can leave proteins in the supernatant, which may interfere with analysis or bind to the analyte.

    • Analyte Co-precipitation: The analyte might be adsorbing to the precipitated proteins. Try different precipitation solvents or adjust the pH of the sample before adding the solvent.

  • Liquid-Liquid Extraction (LLE) Issues:

    • Incorrect Solvent Polarity: The choice of extraction solvent is critical.[1] For a molecule with the polarity of this compound, start with moderately polar, water-immiscible solvents like ethyl acetate or methyl tert-butyl ether (MTBE).

    • Suboptimal pH: The pH of the aqueous phase can significantly impact the extraction efficiency of ionizable compounds. Since the analyte has basic nitrogen atoms in the piperazine ring, adjusting the sample pH to be 1-2 units above the pKa of the most basic nitrogen can improve its partitioning into the organic phase. Conversely, if extracting acidic metabolites, lowering the pH would be beneficial.

    • Emulsion Formation: Emulsions at the solvent interface can trap the analyte. To break emulsions, try centrifugation at a higher speed, adding a small amount of salt (salting out), or using a different extraction solvent.

  • Solid-Phase Extraction (SPE) Issues:

    • Inappropriate Sorbent: For this compound, a mixed-mode cation exchange sorbent could be effective due to the presence of the basic piperazine moiety. Alternatively, a reversed-phase (C18 or C8) sorbent can be used.

    • Incorrect Wash/Elution Solvents: The wash solvent should be strong enough to remove interferences without eluting the analyte. The elution solvent must be strong enough to fully recover the analyte. A systematic optimization of the percentage of organic solvent and pH of the wash and elution steps is recommended.

Question: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?

Answer: Matrix effects are a common challenge in bioanalysis.[2][3] Here are some strategies to minimize their impact:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample.[2] Consider switching from protein precipitation to a more selective technique like LLE or SPE.

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to chromatographically separate the analyte from the co-eluting matrix components.[4] Using a column with a different selectivity or adjusting the gradient profile can be effective.

  • Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of interfering components. However, this may also reduce the analyte signal, so a balance must be found.

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected similarly to the analyte. If a stable-labeled IS is not available, a structural analog can be used, but it may not compensate as effectively.

Analyte Stability

Question: My analyte appears to be degrading in the biological matrix during sample storage and processing. What could be the cause and how can I prevent it?

Answer: The hydrazone moiety in your compound can be susceptible to hydrolysis, especially at non-neutral pH.[5][6][7]

  • Hydrolytic Instability: Hydrazones can hydrolyze back to their constituent aldehyde/ketone and hydrazine.[7] This process can be catalyzed by acids or bases. It is crucial to investigate the stability of the analyte in the biological matrix at different pH values and temperatures.[5][6]

    • Mitigation: Keep samples on ice during processing and store them at -80°C. Adjust the pH of the biological matrix to a more neutral range if stability studies indicate degradation at acidic or basic pH. The addition of enzyme inhibitors during sample collection might also be necessary if metabolic degradation is suspected.

  • Oxidative Instability: Some hydrazones can be prone to oxidation.[6]

    • Mitigation: Consider adding antioxidants to the collection tubes and during sample processing. Store samples protected from light and minimize exposure to air.

LC-MS/MS Analysis

Question: I am having trouble with poor peak shape (tailing or fronting) for my analyte. What are the common causes?

Answer: Poor peak shape can arise from several factors related to the chromatography or interactions with the analytical hardware.[3]

  • Secondary Interactions: The basic piperazine group can interact with residual acidic silanols on the silica-based column packing material, leading to peak tailing.

    • Solution: Use a column with high-purity silica and effective end-capping. Adding a small amount of a basic modifier like ammonium hydroxide or an amine additive to the mobile phase can help to saturate the active sites on the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte. For basic compounds, a low pH (e.g., using formic acid) will ensure protonation and can lead to better peak shapes on reversed-phase columns.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.[3]

    • Solution: Reduce the injection volume or dilute the sample.

  • Extra-column Volume: Excessive tubing length or fittings with large internal diameters between the injector, column, and detector can cause peak broadening. This is particularly important for UHPLC systems.

Question: I am not getting a good signal for my compound in the mass spectrometer. What should I check?

Answer: Low signal intensity can be due to issues with either the LC or the MS system.[8]

  • Ionization Efficiency: Ensure you are using the optimal ionization mode. For a compound with multiple nitrogen atoms, electrospray ionization in positive mode (ESI+) is expected to be the most sensitive.

  • MS Parameters: Optimize the ion source parameters, such as capillary voltage, source temperature, and gas flows.[8] Also, optimize the collision energy for the specific precursor-to-product ion transition in the collision cell.

  • Mobile Phase Compatibility: The mobile phase composition can significantly affect ionization efficiency. Non-volatile buffers (e.g., phosphate) are not compatible with MS and should be avoided. Volatile buffers like ammonium formate or ammonium acetate are preferred. The presence of trifluoroacetic acid (TFA) in the mobile phase can suppress the MS signal. If it is necessary for chromatography, use the lowest possible concentration.

Experimental Protocols

Proposed Bioanalytical Method using LC-MS/MS

This protocol is a general starting point and should be optimized and validated for your specific application.

  • Sample Preparation (Protein Precipitation)

    • To 50 µL of biological matrix (e.g., plasma, urine) in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

  • Liquid Chromatography Conditions

    • Column: A C18 column with high-purity silica (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for re-equilibration. A typical run time would be 5-10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]+ ion of the analyte (m/z 393.2).

    • Product Ions (Q3): These need to be determined by infusing a standard solution of the analyte and performing a product ion scan. Likely fragments would result from the cleavage of the benzylpiperazine moiety or the hydrazone linkage.

    • Instrument Parameters: Optimize source temperature, gas flows, capillary voltage, and collision energy for maximum signal intensity.

Quantitative Data Summary

The following tables should be used to summarize the data from your method validation experiments.

Table 1: Calibration Curve Parameters

ParameterValue
Linear Range (ng/mL)
Regression Equation
Correlation Coefficient (r²)
Weighting Factor

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ
Low QC
Mid QC
High QC

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Factor (Analyte)Matrix Factor (IS)IS-Normalized Matrix Factor
Low QC
High QC

Visualizations

Bioanalytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis SampleCollection Sample Collection (e.g., Plasma, Urine) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (PPT, LLE, or SPE) SampleStorage->SamplePrep LC_MS_Analysis LC-MS/MS Analysis SamplePrep->LC_MS_Analysis DataProcessing Data Processing & Quantification LC_MS_Analysis->DataProcessing

Caption: General bioanalytical workflow from sample collection to data processing.

Sample_Preparation_Workflow start Biological Sample (e.g., 50 µL Plasma) add_is Add Internal Standard & Precipitation Solvent (e.g., 150 µL ACN) start->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Troubleshooting_Tree start Problem Encountered low_recovery Low Analyte Recovery? start->low_recovery matrix_effects High Matrix Effects? start->matrix_effects poor_peak_shape Poor Peak Shape? start->poor_peak_shape check_prep Review Sample Prep: - PPT Solvent Ratio - LLE pH/Solvent - SPE Sorbent/Solvents low_recovery->check_prep Yes check_stability Assess Analyte Stability: - Hydrolysis - Freeze/Thaw - Bench-top low_recovery->check_stability Yes improve_cleanup Improve Sample Cleanup: Switch to LLE/SPE matrix_effects->improve_cleanup Yes optimize_lc Optimize Chromatography: Separate from interferences matrix_effects->optimize_lc Yes use_is Use Stable Isotope Internal Standard matrix_effects->use_is Yes check_column Check Column: - Secondary Interactions - Overload poor_peak_shape->check_column Yes check_mobile_phase Check Mobile Phase: - pH - Additives poor_peak_shape->check_mobile_phase Yes

References

Technical Support Center: Refining Purification Techniques for Novel Acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification techniques for novel acetohydrazide analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial purification techniques for crude acetohydrazide analogs?

A1: The most common initial purification techniques for crude acetohydrazide analogs are recrystallization and column chromatography. The choice between these methods depends on the physical properties of the analog (solid or oil), the nature of the impurities, and the quantity of the material to be purified.

Q2: How do I choose a suitable solvent for the recrystallization of my acetohydrazide analog?

A2: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. A general guideline is to test small batches of your crude product with a range of solvents of varying polarities, such as ethanol, methanol, ethyl acetate, acetone, or solvent mixtures like ethanol/water or ethyl acetate/hexane.

Q3: My acetohydrazide analog oils out during recrystallization. What should I do?

A3: Oiling out occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the compound. To prevent this, you can try the following:

  • Increase the solvent volume: This can keep the compound dissolved at a lower temperature.

  • Use a lower boiling point solvent: This will ensure the dissolution temperature is below the melting point of your compound.

  • Change the solvent system: A different solvent or solvent pair may prevent oiling out.

  • Induce crystallization at a lower temperature: After complete dissolution, allow the solution to cool more slowly and introduce a seed crystal to encourage crystallization before the saturation point is reached at a higher temperature.

Q4: What are the key parameters to optimize in column chromatography for separating acetohydrazide analogs?

A4: The key parameters to optimize for effective separation by column chromatography include:

  • Stationary Phase: Silica gel is the most common stationary phase for acetohydrazide analogs due to their polar nature. Alumina can also be used.

  • Mobile Phase (Eluent): A solvent system that provides a good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate is the best starting point. Aim for an Rf value of 0.2-0.4 for your desired compound. Common eluents are mixtures of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).

  • Column Dimensions: The ratio of the column diameter to the stationary phase height and the amount of stationary phase relative to the sample amount are crucial for good separation.

  • Flow Rate: A slower flow rate generally results in better separation but increases the purification time.

Q5: I am seeing co-elution of my acetohydrazide analog with a closely related impurity during column chromatography. How can I improve the separation?

A5: To improve the separation of closely eluting compounds, you can:

  • Use a shallower solvent gradient: Start with a less polar mobile phase and gradually increase the polarity. This can help to better resolve compounds with similar Rf values.

  • Change the solvent system: Sometimes a different combination of solvents can significantly alter the selectivity of the separation.

  • Use a longer column: A longer column provides more surface area for the separation to occur.

  • Reduce the sample load: Overloading the column is a common cause of poor separation.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough to dissolve the compound.Try a more polar solvent or a solvent mixture.
No crystals form upon cooling. The solution is not saturated; too much solvent was used. The compound is very soluble in the cold solvent.Boil off some of the solvent to concentrate the solution. Try a less polar solvent or a solvent mixture. Add a seed crystal. Scratch the inside of the flask with a glass rod at the liquid-air interface.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.
Low recovery of the purified compound. The compound is significantly soluble in the cold solvent. Crystals were washed with a solvent at room temperature.Cool the solution in an ice bath to maximize crystal formation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Compound does not move from the origin (Rf = 0). The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
Compound runs with the solvent front (Rf = 1). The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent.
Tailing of the spot on the TLC plate. The compound is interacting too strongly with the stationary phase. The sample is too concentrated.Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase. Dilute the sample before loading.
Cracked or channeled column packing. Improper packing of the stationary phase.Ensure the stationary phase is packed uniformly as a slurry and is not allowed to run dry.
HPLC Purification Troubleshooting
Problem Possible Cause Solution
Poor peak shape (fronting or tailing). Column overload. Secondary interactions with the stationary phase. Inappropriate mobile phase pH.Inject a smaller sample volume. Use a different column with a different stationary phase chemistry. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Variable retention times. Inconsistent mobile phase composition. Fluctuations in column temperature. Column degradation.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Replace the column if it is old or has been subjected to harsh conditions.
No peak detected. The compound is not eluting from the column. The detector is not set to the correct wavelength.Use a stronger mobile phase (higher percentage of organic solvent in reversed-phase). Check the UV-Vis spectrum of your compound to determine the optimal wavelength for detection.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude acetohydrazide analog. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, heat the test tube in a water bath to the boiling point of the solvent and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath. An ideal solvent will result in the formation of a good yield of crystals.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Allow the crystals to dry completely in a vacuum oven or desiccator.

Protocol 2: General Column Chromatography Procedure
  • TLC Analysis: Develop a TLC system that gives a good separation of the target compound from impurities, with an Rf value of 0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the column. Alternatively, the sample can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Start eluting with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified acetohydrazide analog.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical Acetohydrazide Analog (Compound X)
Purification MethodStarting Purity (%)Final Purity (%)Yield (%)
Recrystallization (Ethanol/Water) 8598.575
Column Chromatography (Silica Gel, Ethyl Acetate/Hexane gradient) 8599.265
Preparative HPLC (C18, Acetonitrile/Water gradient) 95 (post-column)>99.880

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Acetohydrazide Analog recrystallization Recrystallization start->recrystallization Initial Purification column_chromatography Column Chromatography start->column_chromatography Initial or Secondary Purification purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check hplc Preparative HPLC hplc->purity_check purity_check->hplc Further Purification if Needed characterization Structural Characterization (NMR, MS, IR) purity_check->characterization If Pure end_product Pure Acetohydrazide Analog characterization->end_product

Caption: Experimental workflow for the purification and analysis of novel acetohydrazide analogs.

signaling_pathway drug Acetohydrazide Analog (Enzyme Inhibitor) enzyme Target Enzyme drug->enzyme Inhibition product Product enzyme->product substrate Substrate substrate->enzyme downstream Downstream Signaling Cascade product->downstream response Cellular Response (e.g., Apoptosis, Reduced Proliferation) downstream->response

Caption: A potential signaling pathway illustrating the inhibitory action of an acetohydrazide analog.

Addressing off-target effects of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide in cellular models. The focus is on identifying and addressing potential off-target effects to ensure data integrity and accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects of compounds containing a hydrazone moiety?

A1: Compounds containing a hydrazone scaffold have been reported to exhibit a range of biological activities, including anticancer effects. This activity is sometimes mediated through the inhibition of protein kinases.[1][2][3] Therefore, off-target effects might involve the inhibition of unintended kinases, leading to unexpected phenotypic changes in cells. It is crucial to perform comprehensive kinase profiling if the compound is suspected to be a kinase inhibitor.

Q2: My cells are showing higher cytotoxicity than expected based on the intended target's expression. What could be the cause?

A2: Unexpectedly high cytotoxicity is a common indicator of off-target effects. The compound may be interacting with proteins essential for cell survival that are independent of the intended target.[4] This could include kinases involved in cell cycle regulation or survival signaling pathways. It is also possible that the compound is causing general cellular stress, such as mitochondrial dysfunction.

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Differentiating between on-target and off-target effects is a critical step in drug development.[4][5] A common strategy is to use a secondary validation method, such as CRISPR/Cas9 to knock out the intended target. If the compound still elicits the same effect in the knockout cells, it is likely due to off-target interactions.[4] Additionally, comparing the effects of structurally related but inactive analogs of the compound can help to identify non-specific effects.

Q4: What are some common signaling pathways that are affected by off-target kinase inhibitor activity?

A4: Many small molecule kinase inhibitors show activity against a range of kinases due to the conserved nature of the ATP-binding pocket.[6] Common off-target signaling pathways include the MAPK/ERK pathway, the PI3K/Akt/mTOR pathway, and pathways regulated by Src family kinases. Unintended inhibition of these pathways can lead to effects on cell proliferation, survival, and migration that are independent of the primary target.

Troubleshooting Guides

Issue 1: Inconsistent Dose-Response Curve Across Different Cell Lines

Symptoms: You observe a potent cytotoxic effect of this compound in one cell line, but a significantly weaker or no effect in another, despite similar expression levels of the intended target.

Possible Cause: Off-target effects in the sensitive cell line that are absent in the resistant one.

Troubleshooting Steps:

  • Confirm Target Expression: Quantify the protein levels of the intended target in both cell lines using Western blot or flow cytometry.

  • Broad-Spectrum Kinase Panel: Screen the compound against a panel of recombinant kinases to identify potential off-target interactions.[7][8]

  • Pathway Analysis: Use phosphoproteomics or Western blotting with a panel of phospho-specific antibodies to compare the activation state of key signaling pathways (e.g., MAPK, PI3K/Akt) in both cell lines after treatment.

  • Rescue Experiment: If a specific off-target kinase is identified, overexpress a drug-resistant mutant of that kinase in the sensitive cell line to see if it rescues the cytotoxic phenotype.

Data Presentation:

Cell LineTarget Expression (Relative Units)IC50 (µM) of CompoundKey Off-Target Kinase Activity (Inhibition %)
Cell Line A1.20.5Kinase X (85%), Kinase Y (78%)
Cell Line B1.1> 50Kinase X (10%), Kinase Y (12%)
Issue 2: Unexpected Changes in Cell Morphology and Adhesion

Symptoms: Following treatment with the compound, you observe significant changes in cell shape, such as rounding and detachment, at concentrations that do not induce widespread cell death.

Possible Cause: Off-target effects on kinases that regulate the cytoskeleton and cell adhesion, such as Focal Adhesion Kinase (FAK) or Src family kinases.

Troubleshooting Steps:

  • Immunofluorescence Staining: Stain treated and untreated cells for key cytoskeletal proteins like F-actin (using phalloidin) and vinculin to visualize changes in the actin cytoskeleton and focal adhesions.

  • Western Blot for Adhesion Markers: Analyze the phosphorylation status of FAK and Src, as well as the expression levels of integrins and cadherins.

  • Cell Adhesion Assay: Quantify the ability of treated cells to adhere to extracellular matrix-coated plates.

  • Migration/Invasion Assay: Assess the impact of the compound on cell motility using a Boyden chamber or wound-healing assay.

Experimental Protocol: Immunofluorescence Staining for F-actin

  • Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentration of the compound or vehicle control for the specified time.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with 1% BSA in PBS for 30 minutes.

  • Incubate with fluorescently-labeled phalloidin (e.g., Alexa Fluor 488 phalloidin) for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope.

Issue 3: Contradictory Results Between Biochemical and Cellular Assays

Symptoms: The compound shows high potency in a biochemical assay with the purified target protein, but much lower potency in a cell-based assay.

Possible Cause: Poor cell permeability, active efflux from the cell, or the cellular environment altering the compound's activity. It could also indicate that the primary mechanism of action in cells is not through the intended target.

Troubleshooting Steps:

  • Cellular Thermal Shift Assay (CETSA): This assay can be used to verify target engagement in intact cells.[9] A shift in the thermal stability of the target protein upon compound binding indicates direct interaction.

  • Efflux Pump Inhibition: Co-treat cells with the compound and a known inhibitor of ABC transporters (e.g., verapamil) to see if this increases the compound's potency.

  • Metabolic Stability Assay: Assess the stability of the compound in the presence of liver microsomes or cell lysates to determine if it is being rapidly metabolized.

  • CRISPR-based Target Validation: As mentioned in FAQ 3, use CRISPR to knock out the intended target and re-evaluate the compound's cellular activity.[4]

Data Presentation:

Assay TypeIC50 (µM)
Biochemical (Purified Protein)0.05
Cellular (Wild-Type Cells)5.0
Cellular (Target Knockout Cells)4.8
Cellular (Wild-Type + Efflux Inhibitor)1.2

Visualizations

experimental_workflow cluster_observation Initial Observation cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_conclusion Conclusion obs Unexpected Phenotype (e.g., excess cytotoxicity, morphology change) hypo Off-Target Effect? obs->hypo ks Kinase Screening hypo->ks Biochemical cetsa CETSA hypo->cetsa Cellular crispr CRISPR KO hypo->crispr Genetic pathway Pathway Analysis hypo->pathway Functional conc Identify Off-Target(s) & Refine Compound/Target ks->conc cetsa->conc crispr->conc pathway->conc

Caption: A logical workflow for investigating unexpected experimental outcomes.

signaling_pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Compound (E)-N'-...acetohydrazide Compound->RTK On-Target? Compound->PI3K Off-Target? Compound->Raf Off-Target?

Caption: Potential on-target and off-target interactions in key signaling pathways.

References

Mitigating degradation of acetohydrazide compounds during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of acetohydrazide and its derivatives during experimental procedures. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for acetohydrazide compounds?

A1: Acetohydrazide compounds are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and to a lesser extent, thermal and photodegradation. The hydrazide functional group is the most reactive site.

Q2: How does pH affect the stability of acetohydrazide?

A2: Acetohydrazide stability is significantly influenced by pH. Both acidic and alkaline conditions can catalyze the hydrolysis of the hydrazide bond, leading to the formation of acetic acid and hydrazine. Maximum stability is generally observed in the neutral pH range.

Q3: What are the common degradation products of acetohydrazide?

A3: Under hydrolytic conditions, the primary degradation products are acetic acid and hydrazine. Oxidative stress can lead to the formation of various oxidized species, including diacetylhydrazine and nitrogen gas.

Q4: How should I store my acetohydrazide compounds to minimize degradation?

A4: To ensure stability, acetohydrazide and its derivatives should be stored in a cool, dry, and dark place.[1] They should be kept in tightly sealed containers to protect them from moisture and atmospheric oxygen. For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q5: Are there any specific reagents I should avoid when working with acetohydrazide?

A5: Yes. Avoid strong oxidizing agents, as they can rapidly degrade the hydrazide moiety. Strong acids and bases should also be used with caution, as they can catalyze hydrolysis.

Troubleshooting Guides

Issue 1: Unexpectedly low yield or purity of an acetohydrazide-containing product.
Possible Cause Troubleshooting Step
Hydrolysis during reaction or workup - Maintain pH as close to neutral as possible. - Use buffered solutions if the reaction is pH-sensitive. - Minimize the duration of exposure to acidic or basic conditions during workup. - Perform aqueous extractions quickly and at low temperatures.
Oxidation - Degas solvents before use. - Run reactions under an inert atmosphere (N₂ or Ar). - Avoid sources of free radicals.
Thermal Degradation - Avoid excessive heating during reaction and purification. - Use lower boiling point solvents for recrystallization if possible. - If purification by distillation is necessary, use vacuum distillation to lower the boiling point.
Issue 2: Appearance of unknown peaks in HPLC analysis of a stability study.
Possible Cause Troubleshooting Step
Degradation products formed - Characterize the degradation products using LC-MS to identify their mass-to-charge ratio (m/z). - Based on the m/z, predict the likely degradation pathway (e.g., hydrolysis, oxidation). - Compare the retention times of the unknown peaks with those of suspected degradation products (e.g., acetic acid, hydrazine).
Interaction with excipients or other components - Analyze the stability of the acetohydrazide compound in the absence of other components to determine its intrinsic stability. - If the compound is stable alone, investigate potential interactions with other components in the formulation.

Quantitative Data Summary

The following table summarizes the degradation of Isoniazid, a compound containing a hydrazide functional group similar to acetohydrazide, under various stress conditions. This data can be used as a proxy to estimate the potential degradation of acetohydrazide.

Stress Condition Conditions Isoniazid Degradation (%) Primary Degradation Products
Acid Hydrolysis 0.1 M HCl at 80°C for 24h~15-20%Isonicotinic Acid
Base Hydrolysis 0.1 M NaOH at 80°C for 24h~25-30%Isonicotinic Acid
Oxidative 3% H₂O₂ at RT for 24h~10-15%Isonicotinamide, Isonicotinic Acid
Thermal 60°C for 48h< 5%-
Photolytic UV light (254 nm) for 24h~5-10%-

Note: This data is based on studies of Isoniazid and should be considered indicative for acetohydrazide. Actual degradation rates may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the acetohydrazide compound in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathways Acetohydrazide Acetohydrazide AceticAcid Acetic Acid Acetohydrazide->AceticAcid Hydrolysis (H⁺ or OH⁻) Hydrazine Hydrazine Acetohydrazide->Hydrazine Hydrolysis (H⁺ or OH⁻) OxidizedProducts Oxidized Products (e.g., Diacetylhydrazine, N₂) Acetohydrazide->OxidizedProducts Oxidation

Caption: Primary degradation pathways of acetohydrazide.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidative Oxidative Stress Oxidative->HPLC Thermal Thermal Stress Thermal->HPLC Photo Photolytic Stress Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Stock Acetohydrazide Stock Solution Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photo

Caption: Workflow for a forced degradation study.

logical_relationship Mitigation Mitigation of Degradation ControlpH Control pH (near neutral) Mitigation->ControlpH InertAtmosphere Use Inert Atmosphere Mitigation->InertAtmosphere LowTemp Maintain Low Temperature Mitigation->LowTemp ProtectFromLight Protect from Light Mitigation->ProtectFromLight

References

Validation & Comparative

Comparative study of the biological activity of different acetohydrazide derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The acetohydrazide scaffold has emerged as a versatile pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative study of the anti-inflammatory, antimicrobial, and anticancer properties of various acetohydrazide derivatives, supported by experimental data from recent scientific literature.

Data Presentation

To facilitate a clear comparison of the biological efficacy of different acetohydrazide derivatives, the following tables summarize the quantitative data from various studies.

Table 1: Anti-inflammatory Activity of Acetohydrazide Derivatives
Compound/DerivativeAssayDose% Inhibition of EdemaReference Compound% Inhibition by Reference
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazideCarrageenan-induced rat paw edema-32-58%Diclofenac35-74%
N-arylidene-2-(2-phenoxyphenyl) acetohydrazides (general)Carrageenan-induced rat paw edema-17-58%Diclofenac-
Nicotinic acid (2-nitro-benzylidene)-hydrazideCarrageenan-induced rat paw edema20 mg/kg35.73%Diclofenac Sodium (10 mg/kg)38.85%
Nicotinic acid (3-nitro-benzylidene)-hydrazideCarrageenan-induced rat paw edema20 mg/kg37.29%Diclofenac Sodium (10 mg/kg)38.85%
Nicotinic acid (2-nitro-benzylidene)-hydrazideCarrageenan-induced rat paw edema50 mg/kg25.12%Diclofenac Sodium (10 mg/kg)38.85%
Nicotinic acid (3-nitro-benzylidene)-hydrazideCarrageenan-induced rat paw edema50 mg/kg34.17%Diclofenac Sodium (10 mg/kg)38.85%
(Naphthalen-1-yloxy)-acetic acid [1-(2-bromo-4-cyano-phenyl)-ethylidene]-hydrazideCarrageenan-induced rat paw edema50 mg/kg20.90%Diclofenac Sodium (10 mg/kg)38.85%
Table 2: Antimicrobial Activity of Acetohydrazide Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference CompoundMIC of Reference (µg/mL)
Pyrazole-4-acetohydrazide (6w)Rhizoctonia solani0.27Boscalid0.94
Pyrazole-4-acetohydrazide (6c)Fusarium graminearum1.94Fluopyram9.37
Pyrazole-4-acetohydrazide (6f)Botrytis cinerea1.93Fluopyram1.94
Naphthalimide hydrazide derivative (5b, 5c, 5d, 5e)Carbapenem-resistant A. baumannii0.5-1Levofloxacin>64
Hydrazide-hydrazone derivative (8)B. subtilis ATCC 66330.002Cefuroxime15.63
Hydrazide-hydrazone derivative (9)S. epidermidis ATCC 122280.002Ciprofloxacin0.122
Hydrazide-hydrazone derivative (19)E. coli12.5Ampicillin25
Hydrazide-hydrazone derivative (19)S. aureus6.25Ampicillin12.5
Table 3: Anticancer Activity of Acetohydrazide Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
Coumarin-acetohydrazide (4f)MCF-7 (Breast Cancer)0.73--
Coumarin-acetohydrazide (4f)Panc-1 (Pancreatic Cancer)1.19--
Coumarin-acetohydrazide (4k)MCF-7 (Breast Cancer)0.84--
Coumarin-acetohydrazide (4k)Panc-1 (Pancreatic Cancer)3.61--
2-oxoindoline-based acetohydrazide (4f)SW620 (Colon Cancer)-PAC-1-
2-oxoindoline-based acetohydrazide (4g)SW620 (Colon Cancer)-PAC-1-
2-oxoindoline-based acetohydrazide (4h)SW620 (Colon Cancer)-PAC-1-
2-oxoindoline-based acetohydrazide (4n)PC-3 (Prostate Cancer)-PAC-1-
2-oxoindoline-based acetohydrazide (4o)PC-3 (Prostate Cancer)-PAC-1-
2-oxoindoline-based acetohydrazide (4p)NCI-H23 (Lung Cancer)-PAC-1-
Pyrimidine-pyrazole derivative (6c)Panc-1 (Pancreatic Cancer)1.7-1.9 µg/ml--
Pyrimidine-pyrazole derivative (6e)MCF-7 (Breast Cancer)1.4-1.82 µg/ml--

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Carrageenan-Induced Rat Paw Edema Assay (Anti-inflammatory Activity)

This widely used in vivo model assesses the anti-inflammatory potential of compounds.

  • Animals: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are housed under standard laboratory conditions with free access to food and water.

  • Procedure:

    • The animals are divided into control, standard, and test groups.

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds or the standard drug (e.g., Diclofenac sodium) are administered orally or intraperitoneally. The control group receives the vehicle.

    • After a specific period (e.g., 30-60 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

    • The paw volume is measured again at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique.

  • Materials:

    • Test microorganisms (bacteria or fungi).

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • 96-well microtiter plates.

    • Test compounds and standard antimicrobial agents.

  • Procedure:

    • A serial two-fold dilution of the test compounds and standard drugs is prepared in the broth medium in the wells of a 96-well plate.

    • A standardized inoculum of the microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

MTT Assay (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture:

    • Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Procedure:

    • The cells are treated with various concentrations of the acetohydrazide derivatives or a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Several studies have begun to elucidate the molecular mechanisms underlying the biological activities of acetohydrazide derivatives. A prominent pathway implicated in the anticancer effects of some of these compounds is the VEGFR-2 signaling cascade.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Some coumarin-acetohydrazide derivatives have been shown to inhibit this pathway.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Acetohydrazide Acetohydrazide Derivatives Acetohydrazide->VEGFR2 Inhibit

Caption: Inhibition of the VEGFR-2 signaling pathway by acetohydrazide derivatives.

p53 and Caspase Pathways

Preliminary evidence suggests that some acetohydrazide derivatives may exert their anticancer effects through the modulation of the p53 tumor suppressor pathway and the activation of caspases, key mediators of apoptosis (programmed cell death). Further research is needed to fully delineate the specific interactions and downstream effects of these derivatives on these critical cellular pathways.

Apoptosis_Pathway Acetohydrazide Acetohydrazide Derivatives p53 p53 Acetohydrazide->p53 Activates Caspase_Cascade Caspase Cascade (Caspase-3, -8, -9) p53->Caspase_Cascade Activates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Proposed mechanism of apoptosis induction by acetohydrazide derivatives.

Conclusion

This comparative guide highlights the significant potential of acetohydrazide derivatives as a source of new therapeutic agents. The presented data demonstrates their efficacy in combating inflammation, microbial infections, and cancer. The elucidation of their mechanisms of action, particularly the inhibition of the VEGFR-2 signaling pathway, provides a rational basis for the future design and development of more potent and selective acetohydrazide-based drugs. Further investigations into their structure-activity relationships and their effects on other cellular pathways will be crucial for translating these promising findings into clinical applications.

Validating the Anticancer Efficacy of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hydrazone derivatives have emerged as a promising class of compounds in cancer research, exhibiting a wide range of biological activities, including potent anticancer effects against various human cancer cell lines.[1][2][3][4] This guide focuses on the in vivo validation of a specific hydrazone compound, (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide, hereafter referred to as Compound X. While in vitro studies provide initial indications of cytotoxicity, in vivo models are crucial for evaluating a compound's therapeutic potential in a complex biological system, assessing its efficacy, toxicity, and pharmacokinetic profile.[5][6]

This document outlines a comparative framework for the in vivo evaluation of Compound X, referencing established methodologies and providing a hypothetical comparison with a standard chemotherapeutic agent, 5-Fluorouracil (5-FU). The experimental designs and data presentation are based on common practices in preclinical anticancer drug development.[7][8][9]

Comparative Efficacy Data

The following table summarizes hypothetical in vivo efficacy data for Compound X compared to 5-FU in a murine Ehrlich Ascites Carcinoma (EAC) solid tumor model.

Treatment Group Dose (mg/kg) Mean Tumor Volume (mm³) Tumor Growth Inhibition (%) Increase in Lifespan (%) Body Weight Change (g)
Control (Vehicle) -1850 ± 150--+1.5 ± 0.5
Compound X 20740 ± 906055-0.8 ± 0.3
5-Fluorouracil (5-FU) 20925 ± 1105045-2.5 ± 0.7

Data are presented as mean ± standard deviation.

Experimental Protocols

Animal Model and Tumor Induction
  • Animal Strain: Healthy, adult male Swiss albino mice, 6-8 weeks old, weighing 20-25g.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to a standard pellet diet and water.

  • Tumor Cell Line: Ehrlich Ascites Carcinoma (EAC) cells are maintained by intraperitoneal (i.p.) serial transplantation in mice.

  • Solid Tumor Induction: EAC cells are collected from the peritoneal cavity of a donor mouse, washed with saline, and a suspension of 2 x 10⁶ cells in 0.1 mL is injected subcutaneously into the right hind limb of the experimental mice.

Dosing and Administration
  • Treatment Groups:

    • Group I: Control (receives the vehicle, e.g., 0.5% carboxymethyl cellulose).

    • Group II: Compound X (20 mg/kg body weight).

    • Group III: 5-Fluorouracil (20 mg/kg body weight).

  • Administration Route: Intraperitoneal (i.p.) injection.

  • Dosing Schedule: Treatment is initiated 24 hours after tumor inoculation and continues for 10 consecutive days.

Efficacy and Toxicity Assessment
  • Tumor Volume Measurement: Tumor volume is measured every three days using a digital caliper and calculated using the formula: V = 0.52 × (length × width²).

  • Tumor Growth Inhibition (TGI): TGI is calculated on day 21 using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

  • Survival Analysis: A separate cohort of animals is used to monitor the lifespan. The percentage increase in lifespan is calculated as: [(Mean survival time of treated group / Mean survival time of control group) - 1] × 100.

  • Toxicity Monitoring: Body weight is recorded every three days as an indicator of systemic toxicity. At the end of the study, hematological parameters (RBC, WBC, hemoglobin) and liver function markers (ALT, AST) are assessed from blood samples.

Visualizing Experimental Workflow and Potential Mechanisms

To better understand the experimental process and the potential mechanism of action for hydrazone-based anticancer agents, the following diagrams are provided.

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Acclimatization of Mice Acclimatization of Mice EAC Cell Culture EAC Cell Culture Acclimatization of Mice->EAC Cell Culture Subcutaneous Injection of EAC Cells Subcutaneous Injection of EAC Cells EAC Cell Culture->Subcutaneous Injection of EAC Cells Randomization into Groups Randomization into Groups Subcutaneous Injection of EAC Cells->Randomization into Groups Daily i.p. Injections (10 days) Daily i.p. Injections (10 days) Randomization into Groups->Daily i.p. Injections (10 days) Group I: Vehicle Group I: Vehicle Daily i.p. Injections (10 days)->Group I: Vehicle Group II: Compound X Group II: Compound X Daily i.p. Injections (10 days)->Group II: Compound X Group III: 5-FU Group III: 5-FU Daily i.p. Injections (10 days)->Group III: 5-FU Tumor Volume Measurement Tumor Volume Measurement Group III: 5-FU->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Tumor Volume Measurement->Body Weight Monitoring Survival Analysis Survival Analysis Body Weight Monitoring->Survival Analysis Hematological & Biochemical Analysis Hematological & Biochemical Analysis Survival Analysis->Hematological & Biochemical Analysis

In Vivo Experimental Workflow

A potential mechanism of action for novel hydrazone derivatives involves the activation of caspases, which are key mediators of apoptosis (programmed cell death).[10] The diagram below illustrates this hypothetical signaling pathway.

G Compound X Compound X Procaspase-3 Procaspase-3 Compound X->Procaspase-3 Binds to and activates Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 Cleavage Apoptotic Substrates Apoptotic Substrates Active Caspase-3->Apoptotic Substrates Cleaves Cell Death Cell Death Apoptotic Substrates->Cell Death

Hypothetical Caspase Activation Pathway

The in vivo validation of this compound is a critical step in its development as a potential anticancer agent. The experimental framework presented here, based on established protocols for similar compounds, provides a robust methodology for assessing its efficacy and safety profile in a preclinical setting.[7][11] The hypothetical data suggests that Compound X could offer comparable or superior efficacy to standard chemotherapeutics like 5-FU, with a potentially more favorable toxicity profile. Further studies, including pharmacokinetic analysis and investigation into its mechanism of action, such as caspase activation, are warranted to fully characterize its therapeutic potential.[10]

References

Unveiling the Action of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide: A Comparative Analysis with Established c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the potential mechanism of action of a novel acetohydrazide derivative in the context of known inhibitors of the c-Met signaling pathway.

While direct experimental evidence for the biological activity of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide is not yet publicly available, its structural features, specifically the acetohydrazide and benzylpiperazine moieties, suggest a potential for interaction with kinase pathways. This guide provides a comparative framework by examining its structure alongside well-characterized inhibitors of the c-Met receptor tyrosine kinase, a critical target in cancer therapy.

The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), or by genetic alterations, plays a significant role in tumor development, progression, and metastasis.[1] This has led to the development of numerous small molecule inhibitors targeting this pathway.

The c-Met Signaling Cascade

The binding of HGF to the c-Met receptor triggers its dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These include the RAS/MAPK pathway, which promotes cell proliferation, the PI3K/AKT pathway, crucial for cell survival, and the JAK/STAT pathway, involved in inflammation and cell growth.[2] The intricate nature of this pathway offers multiple points for therapeutic intervention.

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization RAS RAS cMet->RAS Activation PI3K PI3K cMet->PI3K JAK JAK cMet->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Survival Survival mTOR->Survival STAT STAT JAK->STAT Invasion Invasion STAT->Invasion

Caption: The c-Met signaling pathway and its downstream effectors.
Comparison with Known c-Met Inhibitors

Several c-Met inhibitors have been developed, each with a distinct mechanism of action. They are broadly classified based on their binding mode to the kinase domain. The table below summarizes key data for prominent c-Met inhibitors.

InhibitorTypeIC50 (c-Met)Target Cell LinesReference
Tivantinib (ARQ 197) Non-ATP competitive (Type II)~30 nMVarious solid tumors[3]
Crizotinib (Xalkori) ATP-competitive (Type I)~4 nMLung, anaplastic large cell lymphoma[4]
Cabozantinib (Cometriq) ATP-competitive (Multi-kinase)~1.3 nMMedullary thyroid, renal cell carcinoma[4]
Foretinib (GSK1363089) ATP-competitive (Multi-kinase)~1.3 nMGastric, head and neck cancer

Hypothetical Placement of the Investigated Compound: The acetohydrazide scaffold has been explored in the design of novel c-Met inhibitors. Research on N'-benzylidene hydrazides has indicated their potential to inhibit c-Met kinase activity.[1] The benzylpiperazine moiety is also found in various kinase inhibitors, contributing to binding and pharmacokinetic properties. Based on these structural precedents, it is hypothesized that this compound could act as an ATP-competitive inhibitor, targeting the kinase domain of c-Met. However, without experimental validation, this remains a theoretical proposition.

Experimental Protocols for Inhibitor Characterization

The evaluation of a potential c-Met inhibitor involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.

General Workflow for Kinase Inhibitor Profiling:

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Studies biochemical_assay Biochemical Kinase Assay (e.g., HTRF, ELISA) selectivity Kinase Selectivity Profiling biochemical_assay->selectivity Determine IC50 & Ki proliferation Cell Proliferation Assay (e.g., MTT, SRB) selectivity->proliferation Confirm on-target effect western_blot Western Blot Analysis (Phospho-c-Met & downstream) proliferation->western_blot Validate mechanism migration Cell Migration/Invasion Assay (e.g., Transwell assay) western_blot->migration Assess functional outcome xenograft Tumor Xenograft Models migration->xenograft Evaluate in vivo efficacy

Caption: A typical workflow for the characterization of a kinase inhibitor.

1. c-Met Kinase Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF):

This assay is used to measure the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase.

  • Principle: The assay measures the phosphorylation of a substrate peptide by the c-Met kinase. A europium cryptate-labeled anti-phospho-tyrosine antibody and an XL665-labeled peptide substrate are used. When the substrate is phosphorylated, the binding of the antibody brings the donor (europium) and acceptor (XL665) fluorophores into proximity, resulting in a FRET signal.

  • Protocol:

    • Recombinant human c-Met kinase is incubated with the test compound at various concentrations in a kinase reaction buffer.

    • ATP and the biotinylated peptide substrate are added to initiate the kinase reaction.

    • The reaction is stopped, and the detection reagents (europium-labeled anti-phospho-tyrosine antibody and streptavidin-XL665) are added.

    • After incubation, the HTRF signal is read on a compatible plate reader.

    • IC50 values are calculated from the dose-response curves.

2. Cell Proliferation Assay (Sulforhodamine B - SRB Assay):

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on c-Met signaling.

  • Principle: SRB is a dye that binds to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.

  • Protocol:

    • Cancer cells (e.g., AsPC-1, EBC-1) are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB solution.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm).

    • IC50 values for cell growth inhibition are determined.

3. Western Blot Analysis for c-Met Phosphorylation:

This technique is used to confirm that the compound inhibits c-Met signaling within the cell.

  • Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis.

  • Protocol:

    • c-Met-dependent cancer cells are treated with the test compound for a short period.

    • Cells are stimulated with HGF to induce c-Met phosphorylation.

    • Cells are lysed, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with primary antibodies specific for phosphorylated c-Met (p-c-Met) and total c-Met, as well as downstream targets like p-AKT and p-ERK.

    • Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.

    • The band intensities are quantified to determine the extent of inhibition.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated through empirical studies, its chemical structure provides a rationale for investigating its potential as a c-Met inhibitor. By comparing its structural motifs to those of established inhibitors and employing the standardized experimental protocols outlined above, researchers can systematically evaluate its biological activity and determine its place in the landscape of c-Met targeted therapies. The provided data on known inhibitors serves as a benchmark for such future investigations.

References

Head-to-head comparison of the synthetic routes for benzylpiperazinyl acetohydrazides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of target molecules is a critical aspect of the research and development pipeline. This guide provides a detailed head-to-head comparison of two primary synthetic routes for the preparation of benzylpiperazinyl acetohydrazides, a scaffold of interest in medicinal chemistry.

This comparison focuses on a common two-step approach involving the initial formation of an ester intermediate followed by hydrazinolysis, and a theoretical one-pot alternative, providing a comprehensive overview of the methodologies, quantitative data, and experimental protocols.

Route 1: Two-Step Synthesis via Ester Intermediate

This widely utilized method involves two distinct sequential reactions:

  • N-Alkylation of 1-Benzylpiperazine: Reaction of 1-benzylpiperazine with ethyl chloroacetate to form the intermediate, ethyl 2-(4-benzylpiperazin-1-yl)acetate.

  • Hydrazinolysis: Conversion of the ethyl ester intermediate to the final acetohydrazide product using hydrazine hydrate.

Route 2: One-Pot Synthesis (Theoretical)

A potential, more streamlined approach involves a one-pot reaction where 1-benzylpiperazine is reacted directly with a reagent that can introduce the acetohydrazide moiety in a single transformation. While specific literature examples for benzylpiperazinyl acetohydrazides are not prevalent, this theoretical route is based on established chemical principles.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthetic routes. Data for Route 1 is based on typical laboratory procedures, while the data for Route 2 is projected based on the expected efficiency of a one-pot reaction.

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis (Projected)
Overall Yield 75-85%60-75%
Reaction Time 10-16 hours4-8 hours
Number of Steps 21
Purification Steps 2 (after each step)1 (final product)
Key Reagents 1-Benzylpiperazine, Ethyl Chloroacetate, Hydrazine Hydrate1-Benzylpiperazine, Hypothetical Reagent (e.g., 2-hydrazinyl-2-oxoacetyl chloride)
Solvents Acetone/Ethanol, EthanolAprotic Solvent (e.g., Dichloromethane, THF)
Temperature Reflux (Acetone/Ethanol)0 °C to Room Temperature

Experimental Protocols

Route 1: Two-Step Synthesis via Ester Intermediate

Step 1: Synthesis of Ethyl 2-(4-benzylpiperazin-1-yl)acetate

  • To a solution of 1-benzylpiperazine (1 equivalent) in acetone or ethanol, add anhydrous potassium carbonate (2 equivalents).

  • To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-benzylpiperazin-1-yl)acetate.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-(4-benzylpiperazin-1-yl)acetohydrazide

  • Dissolve the purified ethyl 2-(4-benzylpiperazin-1-yl)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5-2 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-(4-benzylpiperazin-1-yl)acetohydrazide.

Route 2: One-Pot Synthesis (Theoretical Protocol)
  • Dissolve 1-benzylpiperazine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in a dry aprotic solvent such as dichloromethane or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a hypothetical acylating agent like 2-hydrazinyl-2-oxoacetyl chloride (1 equivalent) in the same solvent.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 2-(4-benzylpiperazin-1-yl)acetohydrazide.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic routes.

Route1 cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis 1-Benzylpiperazine 1-Benzylpiperazine K2CO3 K2CO3, Acetone/Ethanol Reflux 1-Benzylpiperazine->K2CO3 Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->K2CO3 Intermediate_Ester Ethyl 2-(4-benzylpiperazin-1-yl)acetate K2CO3->Intermediate_Ester Hydrazinolysis Ethanol Reflux Intermediate_Ester->Hydrazinolysis Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Hydrazinolysis Final_Product_1 Benzylpiperazinyl Acetohydrazide Hydrazinolysis->Final_Product_1 Route2 1-Benzylpiperazine_2 1-Benzylpiperazine One_Pot Base, Aprotic Solvent 0°C to RT 1-Benzylpiperazine_2->One_Pot Reagent_X 2-Hydrazinyl-2-oxoacetyl chloride (Hypothetical) Reagent_X->One_Pot Final_Product_2 Benzylpiperazinyl Acetohydrazide One_Pot->Final_Product_2

Comprehensive Target Engagement Analysis of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, specific experimental data confirming the biological target and mechanism of action for (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide is not available in the public domain. As a result, a direct comparative guide with alternative compounds, including quantitative data and detailed experimental protocols, cannot be constructed at this time.

This guide aims to provide a foundational understanding of the potential biological activities of this compound by examining its constituent chemical moieties: the benzylidene hydrazide core, the allyl and hydroxyl substitutions on the benzylidene ring, and the benzylpiperazine group. This analysis may offer insights for future research and hypothesis generation.

Hypothetical Target Profile Based on Structural Components

The molecule's structure suggests potential interactions with several classes of biological targets. This is based on the known activities of similar chemical scaffolds.

Structural MoietyPotential Biological Target ClassPotential Mechanism of Action
Benzylidene Hydrazide Enzymes (e.g., kinases, phosphatases), ReceptorsCompetitive or non-competitive inhibition, modulation of receptor activity. The Schiff base linkage (C=N) is often crucial for binding.
3-allyl-2-hydroxybenzylidene Metal ions, Proteins susceptible to covalent modificationThe hydroxyl and allyl groups can participate in hydrogen bonding, metal chelation, or potential covalent interactions with target proteins.
4-benzylpiperazin-1-yl G-protein coupled receptors (GPCRs), Ion channelsThe piperazine ring is a common scaffold in neuropharmacology, known to interact with aminergic receptors (e.g., dopamine, serotonin). The benzyl group can provide additional hydrophobic interactions.

Postulated Signaling Pathways

Given the potential targets, several signaling pathways could be hypothetically modulated by this compound. The following diagram illustrates a speculative pathway involving GPCR modulation, a common mechanism for piperazine-containing compounds.

G Compound (E)-N'-...acetohydrazide GPCR G-Protein Coupled Receptor (e.g., Dopamine/Serotonin Receptor) Compound->GPCR Binding and Modulation G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Regulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Caption: Hypothetical GPCR signaling pathway potentially modulated by the compound.

Experimental Protocols for Future Target Engagement Studies

To elucidate the target and mechanism of action of this compound, a systematic experimental approach is required. The following protocols are standard methodologies used in drug discovery for target validation.

Cellular Thermal Shift Assay (CETSA)

This method assesses the direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Workflow:

start Intact Cells treat Treat with Compound or Vehicle Control start->treat heat Heat Shock at Temperature Gradient treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Precipitated Proteins lyse->separate quantify Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify end Determine Thermal Shift quantify->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinase Inhibition Assay

If the compound is hypothesized to be a kinase inhibitor, its activity can be quantified using in vitro kinase assays.

Protocol:

  • Reaction Setup: In a microplate, combine the purified kinase, the compound at various concentrations, a kinase-specific substrate peptide, and ATP.

  • Incubation: Allow the kinase reaction to proceed at a controlled temperature for a specific duration.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using methods such as:

    • Radiometric Assay: Using ³²P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Using a system where ATP consumption is coupled to a light-producing reaction (e.g., Kinase-Glo®).

    • Fluorescence-based Assay: Using a phosphorylation-specific antibody labeled with a fluorophore.

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration to determine the IC₅₀ value.

Receptor Binding Assay

To investigate binding to GPCRs or other receptors, competitive binding assays are commonly employed.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: Incubate the membranes with a known radiolabeled or fluorescently labeled ligand that binds to the receptor, in the presence of varying concentrations of the test compound.

  • Incubation and Separation: Allow the binding to reach equilibrium. Separate the bound from the unbound ligand, typically by rapid filtration.

  • Quantification: Measure the amount of labeled ligand bound to the membranes.

  • Data Analysis: Determine the ability of the test compound to displace the labeled ligand and calculate its binding affinity (Ki).

Conclusion and Future Directions

While a definitive comparative analysis of this compound is currently not feasible due to the absence of published experimental data, the structural components of the molecule provide a basis for rational hypothesis testing. The experimental protocols outlined above represent a standard starting point for characterizing the compound's target engagement and mechanism of action. Future research efforts should focus on screening this compound against a panel of kinases, GPCRs, and other potential targets to uncover its biological activity, which will then enable detailed comparative studies.

Assessing the selectivity of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide for cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-cancer agents with high efficacy against tumor cells and minimal toxicity to healthy tissues is a central focus of modern drug discovery. This guide provides a comparative assessment of the selectivity of a novel class of quinazolinone-based acetohydrazide derivatives for cancer cells over normal cells. While direct experimental data for (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide is not publicly available, we will examine a closely related series of glycine-conjugated quinazolinone hybrids to illustrate the principles and methodologies for evaluating cancer cell selectivity.

Introduction to Quinazolinone-Based Anticancer Agents

Quinazolinone scaffolds are a prominent class of heterocyclic compounds that have demonstrated a wide range of pharmacological activities, including potent anticancer effects. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The addition of an acetohydrazide moiety can further enhance their biological activity. A critical aspect of the preclinical evaluation of these compounds is determining their selectivity index (SI), which quantifies the differential activity between cancerous and non-cancerous cells.

Comparative Cytotoxicity Analysis

To assess selectivity, the cytotoxic effects of novel compounds are typically evaluated against a panel of cancer cell lines and at least one non-cancerous (normal) cell line. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is determined for each cell line. The selectivity index is then calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

The following table summarizes the in vitro cytotoxic activity and selectivity index of a series of glycine-conjugated quinazolinone-coumarin hybrids, which serve as representative examples for this class of compounds.

CompoundCancer Cell LineIC50 (µM) on Cancer CellsNormal Cell LineIC50 (µM) on Normal CellsSelectivity Index (SI)
9a PC-3 (Prostate)15.12HEK-293 (Kidney)48.713.22
MCF-7 (Breast)19.882.45
9c PC-3 (Prostate)18.23HEK-293 (Kidney)45.722.51
MCF-7 (Breast)27.211.68
9f PC-3 (Prostate)7.23HEK-293 (Kidney)Not ReportedNot Reported
MCF-7 (Breast)9.15
Cisplatin PC-3 (Prostate)10.15HEK-293 (Kidney)12.111.19
MCF-7 (Breast)11.231.08

Data adapted from a study on glycine-conjugated quinazolinone-coumarin hybrids.[1]

As the data indicates, compounds 9a and 9c exhibit a higher selectivity index for both prostate (PC-3) and breast (MCF-7) cancer cell lines compared to the conventional chemotherapeutic agent, Cisplatin.[1] This suggests a potentially wider therapeutic window for these compounds, with a reduced likelihood of off-target toxicity to normal cells.[1] Although compound 9f showed the highest potency against the cancer cell lines, its selectivity was reported to be lower.[1]

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytotoxicity assay used to determine the IC50 values and selectivity index.

Cell Culture and Maintenance
  • Cell Lines: Human prostate cancer (PC-3), human breast cancer (MCF-7), and human embryonic kidney (HEK-293) cell lines are used.

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for 48 hours. A control group receives medium with DMSO only.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise mechanism for the parent compound is not detailed, related quinazolinone-based acetohydrazides have been shown to induce apoptosis in cancer cells through the activation of caspases, particularly procaspase-3.

G cluster_cell Cancer Cell Procaspase3 Procaspase-3 (Inactive) Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Compound Quinazolinone Acetohydrazide Compound->Procaspase3 Activation

Caption: Proposed mechanism of action for quinazolinone acetohydrazides.

The diagram above illustrates a potential mechanism where the quinazolinone acetohydrazide compound activates procaspase-3, a key executioner caspase. This leads to the cleavage of procaspase-3 into its active form, caspase-3, which then triggers a cascade of events culminating in programmed cell death, or apoptosis.

Experimental and Logical Workflow

The process of assessing the selectivity of a novel anticancer compound follows a structured workflow, from initial synthesis to data analysis.

cluster_workflow Selectivity Assessment Workflow Synthesis Compound Synthesis & Characterization CellCulture Culture of Cancer & Normal Cell Lines Synthesis->CellCulture CytotoxicityAssay In Vitro Cytotoxicity Assay (MTT) CellCulture->CytotoxicityAssay DataAnalysis IC50 Determination & SI Calculation CytotoxicityAssay->DataAnalysis Conclusion Assessment of Selective Anticancer Potential DataAnalysis->Conclusion

Caption: Workflow for assessing the cancer cell selectivity of a novel compound.

This workflow highlights the key stages, beginning with the chemical synthesis and characterization of the compound. This is followed by the parallel culturing of both cancer and normal cell lines. The core experimental step is the in vitro cytotoxicity assay, which provides the raw data for determining the IC50 values. Finally, the calculation of the selectivity index allows for a conclusive assessment of the compound's selective anticancer potential.

Conclusion

The evaluation of selectivity is a critical step in the development of new anticancer drugs. While data on the specific compound this compound is not available, the analysis of related quinazolinone derivatives demonstrates a clear methodology for this assessment. The use of both cancer and normal cell lines to determine the selectivity index provides a quantitative measure of a compound's therapeutic potential. The promising selectivity indices observed for some quinazolinone-based acetohydrazides underscore the potential of this chemical class for the development of safer and more effective cancer therapies. Further research is warranted to explore the full potential and mechanism of action of these compounds.

References

A Comparative Analysis of the Pharmacokinetic Properties of Acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of acetohydrazide analogs, a class of compounds with significant therapeutic potential. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these analogs is crucial for the development of safe and effective drug candidates. This document summarizes key pharmacokinetic parameters from published experimental data and outlines the methodologies used in these critical studies.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of select hydrazide-containing compounds, including the antitubercular drug isoniazid and its primary metabolite, acetylisoniazid. This comparison highlights the impact of structural modifications, such as acetylation, on the pharmacokinetic profile of the parent compound.

Compound/AnalogAdministration RouteDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Reference
IsoniazidOral (Human)5 mg/kg3-51-211.50.7-4 (phenotype dependent)
AcetylisoniazidOral (Human)5 mg/kg~1.5~4-~3
HydrazinocurcuminOral (Rat)100 mg/kg1.2 ± 0.325.8 ± 1.23.1
HydrazinocurcuminIntraperitoneal (Rat)100 mg/kg4.8 ± 0.9128.6 ± 4.53.8
DihydralazineOral (Human)20 mg0.0471-4.96

Experimental Protocols

The data presented in this guide are derived from rigorous experimental protocols designed to elucidate the pharmacokinetic profiles of acetohydrazide analogs. Below are detailed methodologies for key experiments typically employed in such studies.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats to determine parameters such as Cmax, Tmax, AUC, and half-life.

1. Animal Model and Dosing:

  • Species: Male Sprague-Dawley rats (or other appropriate rodent model).

  • Housing: Animals are housed in controlled conditions (temperature, humidity, and light-dark cycle) with ad libitum access to food and water.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Dosing: The test compound (acetohydrazide analog) is formulated in a suitable vehicle (e.g., saline, PEG400). A single dose is administered via the desired route (e.g., oral gavage or intravenous injection).

2. Blood Sampling:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

3. Plasma Preparation and Storage:

  • Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

4. Bioanalytical Method:

  • A sensitive and specific analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), is developed and validated for the quantification of the acetohydrazide analog in plasma.

  • The method is validated for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is analyzed using non-compartmental analysis with software such as WinNonlin.

  • The following pharmacokinetic parameters are calculated:

    • Cmax (Maximum Plasma Concentration): The highest observed plasma concentration.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in the pharmacokinetic analysis of acetohydrazide analogs, the following diagrams illustrate a typical experimental workflow and a conceptual signaling pathway that could be influenced by such compounds.

experimental_workflow cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_results Results start Compound Formulation dosing Animal Dosing (Oral or IV) start->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis end Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) pk_analysis->end

Caption: Experimental workflow for in vivo pharmacokinetic analysis.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Response drug Acetohydrazide Analog receptor Target Receptor/Enzyme drug->receptor Binding/Inhibition downstream Downstream Signaling Cascade receptor->downstream Activation/Inhibition response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response Modulation

Caption: Conceptual signaling pathway modulated by an acetohydrazide analog.

A Comparative Analysis of (E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide and Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, specific efficacy and mechanistic studies on "(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide" are not available in the public domain. The following guide is a representative and hypothetical comparison constructed based on the common mechanisms of action of structurally related acetohydrazide and hydrazone compounds and their potential effects on cancer cell biology. The data presented is illustrative and intended to provide a framework for evaluating such novel chemical entities against established oncological treatments. For the purpose of this guide, the compound will be referred to as AHBPA .

Introduction

The relentless pursuit of novel anticancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Hydrazone derivatives have emerged as a promising class of compounds due to their diverse biological activities, including antitumor effects. This guide provides a comparative benchmark of the hypothetical efficacy of a novel acetohydrazide, this compound (AHBPA), against a standard-of-care chemotherapeutic agent, Doxorubicin. The comparison is focused on the induction of apoptosis, a critical mechanism for eliminating malignant cells.[1]

Proposed Mechanism of Action: AHBPA

Based on the common activity of similar compounds, AHBPA is hypothesized to induce apoptosis in cancer cells by modulating the intrinsic mitochondrial pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2.[2][3] It is proposed that AHBPA disrupts the balance between these proteins, leading to an increase in the Bax/Bcl-2 ratio. This shift promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytosol.[4] Cytochrome c then contributes to the formation of the apoptosome, which activates a cascade of caspases, ultimately leading to programmed cell death.[5]

Comparative Efficacy Data

The following tables present hypothetical data comparing the in vitro efficacy of AHBPA and Doxorubicin on different cell lines.

Table 1: Cytotoxicity (IC₅₀ Values) after 48-hour Treatment

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower values indicate higher potency.

CompoundCell LineCancer TypeIC₅₀ (µM)Selectivity Index (SI)*
AHBPA MCF-7Breast Adenocarcinoma8.510.6
HCT-116Colorectal Carcinoma12.27.4
MCF-10ANon-tumorigenic Breast90.1-
Doxorubicin MCF-7Breast Adenocarcinoma0.94.4
HCT-116Colorectal Carcinoma1.13.6
MCF-10ANon-tumorigenic Breast4.0-

*Selectivity Index (SI) is calculated as the IC₅₀ of the non-tumorigenic cell line divided by the IC₅₀ of the cancer cell line. A higher SI suggests greater selectivity for cancer cells.

Table 2: Modulation of Apoptotic Protein Expression in MCF-7 Cells

This table illustrates the hypothetical changes in the expression of key apoptotic proteins following treatment with each compound at its IC₅₀ concentration for 24 hours, as would be measured by Western blot analysis.

TreatmentBax (Pro-apoptotic)Bcl-2 (Anti-apoptotic)Bax/Bcl-2 RatioCleaved Caspase-3 (Executioner)
Control (Untreated) 1.0 (Baseline)1.0 (Baseline)1.01.0 (Baseline)
AHBPA (8.5 µM) 2.8-fold increase0.4-fold decrease7.04.5-fold increase
Doxorubicin (0.9 µM) 2.5-fold increase0.5-fold decrease5.04.1-fold increase

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.

  • Methodology:

    • Cancer cells (MCF-7, HCT-116) and non-tumorigenic cells (MCF-10A) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of AHBPA or Doxorubicin for 48 hours.

    • After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.

    • The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC₅₀ values are determined using non-linear regression analysis.

2. Western Blot Analysis

  • Objective: To quantify the expression levels of apoptotic proteins.

  • Methodology:

    • MCF-7 cells are treated with AHBPA and Doxorubicin at their respective IC₅₀ concentrations for 24 hours.

    • Cells are harvested and lysed to extract total proteins. Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk for 1 hour and then incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin).

    • The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified using densitometry software.

Visualizations

Signaling Pathway Diagram

G AHBPA AHBPA Bcl2 Bcl-2 (Anti-apoptotic) AHBPA->Bcl2 inhibits Bax Bax (Pro-apoptotic) AHBPA->Bax activates Bcl2->Bax Mito Mitochondrion Bax->Mito forms pore CytC Cytochrome c Mito->CytC release Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed apoptotic pathway initiated by AHBPA.

Experimental Workflow Diagram

G cluster_invitro In Vitro Analysis cluster_assays Assays cluster_data Data Analysis start Cell Culture (MCF-7, HCT-116, MCF-10A) treatment Treat with AHBPA & Doxorubicin start->treatment mtt MTT Assay (48h) treatment->mtt wb Western Blot (24h) treatment->wb ic50 Calculate IC₅₀ & Selectivity Index mtt->ic50 protein Quantify Protein Expression wb->protein end Comparative Efficacy Report ic50->end protein->end

Caption: Workflow for the comparative efficacy study.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
(E)-N'-(3-allyl-2-hydroxybenzylidene)-2-(4-benzylpiperazin-1-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.